molecular formula C16H27ClN2O3 B1204642 Propoxycaine Hydrochloride CAS No. 550-83-4

Propoxycaine Hydrochloride

Cat. No.: B1204642
CAS No.: 550-83-4
M. Wt: 330.8 g/mol
InChI Key: GITPCGSPKUQZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propoxycaine Hydrochloride is the hydrochloride salt form of propoxycaine, a para-aminobenzoic acid ester with local anesthetic activity. Propoxycaine binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. This results in a loss of sensation.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
See also: Propoxycaine (has active moiety) ... View More ...

Properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITPCGSPKUQZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045325
Record name Propoxycaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-83-4
Record name Propoxycaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propoxycaine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propoxycaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propoxycaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propoxycaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPOXYCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K490D39G46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Propoxycaine Hydrochloride: A Technical Deep-Dive into its Mechanism of Action on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of propoxycaine hydrochloride, a local anesthetic, on its primary molecular target: the voltage-gated sodium channel (VGSC). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its binding kinetics, state-dependent interactions, and the experimental methodologies used to elucidate these properties.

Executive Summary

This compound functions as a local anesthetic by reversibly blocking the pore of voltage-gated sodium channels.[1] This action inhibits the influx of sodium ions necessary for the initiation and propagation of action potentials in neuronal membranes, thereby preventing the transmission of pain signals.[1] The blockade exerted by propoxycaine is characterized by its state-dependent nature, showing a higher affinity for channels in the open and inactivated conformations compared to the resting state. This property leads to a use-dependent or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation. While specific quantitative data for propoxycaine across all VGSC subtypes remains limited, its mechanism is understood to align with the well-established principles of other Class I local anesthetics.

The Molecular Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins crucial for the excitability of nerve and muscle cells.[2] Comprised of a large pore-forming α-subunit and smaller auxiliary β-subunits, the α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[2][3] These channels cycle through three primary conformational states:

  • Resting State: Closed at negative resting membrane potentials, but available for opening.

  • Open State: Briefly opens upon membrane depolarization, allowing Na+ influx.

  • Inactivated State: Automatically closes shortly after opening, even if the membrane remains depolarized. It is refractory to reopening until the membrane repolarizes.

The precise control of these states is fundamental to the generation of action potentials.

Core Mechanism of Action: State-Dependent Blockade

The central mechanism of this compound is the physical occlusion of the sodium ion conduction pathway. This interaction is not static; it is dynamically influenced by the conformational state of the channel, a concept explained by the Modulated Receptor Hypothesis .[4][5] This hypothesis posits that the affinity of the binding site for the local anesthetic changes with the channel's state.[5][6][7]

Propoxycaine, like other local anesthetics, exhibits significantly higher affinity for the open and inactivated states of the VGSC than for the resting state.[4][8] This state-dependent binding has two important consequences:

  • Tonic Block: At rest, with most channels in the low-affinity resting state, a baseline level of block (tonic block) is established.

  • Phasic (Use-Dependent) Block: During high-frequency neuronal firing (as occurs in pain signaling), channels cycle rapidly through the high-affinity open and inactivated states.[7] This allows for the progressive accumulation of blocked channels, leading to a more profound nerve block.[1][6]

Propoxycaine's action is characterized by its slow recovery kinetics from the block.

Figure 1: State-Dependent Block of VGSC by Propoxycaine Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Resting->Open Resting_Blocked Resting-Blocked Resting->Resting_Blocked Inactive Inactivated State (High Affinity) Open->Inactive Fast Inactivation Open->Inactive Open_Blocked Open-Blocked (Pore Occluded) Open->Open_Blocked Inactive->Resting Repolarization Inactive->Resting Inactive_Blocked Inactive-Blocked Inactive->Inactive_Blocked

Figure 1: Propoxycaine preferentially binds to open and inactivated VGSCs.

Quantitative Analysis of Propoxycaine-VGSC Interaction

A study using rabbit atrial myocytes provided direct kinetic data for propoxyphene, the active base of this compound.

ParameterCell TypeDrug ConcentrationValueReference
Recovery Time Constant (τ) Rabbit Atrial Myocytes60 µM20.8 ± 3.9 s[1]
Half-Time for Recovery Rabbit Atrial Myocytes60 µM14.3 ± 2.9 s[1]

Table 1: Kinetic Parameters of Propoxyphene Block of Inward Sodium Current (INa)

This slow recovery is a hallmark of potent use-dependent blocking agents and contributes to the efficacy of propoxycaine as a local anesthetic. The prolonged binding to the channel during the resting phase between action potentials means that less drug is required to achieve a significant cumulative block during high-frequency firing.

Putative Binding Site

Based on extensive site-directed mutagenesis studies of other local anesthetics, the binding site for propoxycaine is predicted to be located within the inner pore of the VGSC α-subunit.[4][7][9] This receptor site is formed by amino acid residues on the S6 transmembrane segments of domains I, III, and IV.[10][11] Key residues, particularly a phenylalanine in domain IV (F1759 in Nav1.5), are critical for the high-affinity, state-dependent binding of this drug class.[2][4][11] The drug molecule is thought to access this site from the cytoplasmic side of the membrane when the channel is in its open state.

Experimental Protocols

The characterization of propoxycaine's mechanism of action relies on established biophysical techniques, primarily patch-clamp electrophysiology and site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring the activity of ion channels in a cell membrane.[12] It allows for the precise control of the membrane potential while recording the resultant ionic currents, providing direct measurement of channel block.

Objective: To measure the tonic and use-dependent block of VGSCs by this compound.

Methodology:

  • Cell Preparation: A suitable cell line heterologously expressing a specific human VGSC subtype (e.g., HEK-293 cells expressing Nav1.5) is cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular solution designed to isolate sodium currents (e.g., containing CsF to block potassium channels).

  • Giga-seal Formation: The micropipette is pressed against a cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing electrical and chemical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • The cell is held at a negative potential where most channels are in the resting state (e.g., -120 mV).

    • Tonic Block Measurement: Depolarizing pulses (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz) before and after the application of propoxycaine. The reduction in peak current amplitude in the presence of the drug defines the tonic block.

    • Use-Dependent Block Measurement: A train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz). The progressive decrease in current amplitude during the pulse train indicates use-dependent block.

  • Data Analysis: The peak sodium current for each pulse is measured. The percentage of block is calculated and can be used to determine parameters like IC50 and recovery time constants.

Figure 2: Workflow for Patch-Clamp Analysis of Propoxycaine cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Culture HEK-293 cells expressing VGSC subtype Pipette Fabricate & fill glass micropipette Seal Achieve Giga-seal on cell membrane CellCulture->Seal Pipette->Seal WholeCell Rupture membrane for whole-cell access Seal->WholeCell ApplyDrug Apply Propoxycaine WholeCell->ApplyDrug Record Apply voltage protocols (Tonic & Phasic) ApplyDrug->Record Measure Measure peak Na+ currents Record->Measure Calculate Calculate % Block & Kinetic Parameters Measure->Calculate

Figure 2: Workflow for Patch-Clamp Analysis of Propoxycaine.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that form the drug's binding site. By mutating a candidate residue and observing a significant reduction in drug sensitivity, its role in binding can be confirmed.

Objective: To verify the involvement of a putative binding site residue (e.g., F1759 in Nav1.5) in propoxycaine binding.

Methodology:

  • Hypothesis: Based on homology with other local anesthetics, hypothesize that a specific residue (e.g., Phenylalanine) is critical for propoxycaine binding.

  • Mutagenesis: Use a technique like PCR-based site-directed mutagenesis to alter the cDNA encoding the VGSC α-subunit, changing the codon for the target residue to that of another amino acid (e.g., Alanine, which is small and neutral).[10][13]

  • Expression: Transfect a host cell line (e.g., HEK-293) with the mutated VGSC cDNA to express the altered channel.

  • Functional Assay: Perform whole-cell patch-clamp experiments (as described in 6.1) on cells expressing the mutant channel.

  • Analysis: Compare the use-dependent block and apparent affinity (IC50) of propoxycaine for the mutant channel to the wild-type channel. A significant reduction in sensitivity (e.g., a large increase in the IC50 value) for the mutant channel confirms the importance of that residue in drug binding.[10]

Figure 3: Logic of Site-Directed Mutagenesis for Binding Site ID Hypothesis Hypothesize critical binding residue (e.g., F1759) Mutate Mutate residue in VGSC cDNA (e.g., F1759A) Hypothesis->Mutate Express Express Wild-Type (WT) & Mutant channels in HEK-293 cells Mutate->Express Assay_WT Patch-Clamp Assay: Measure Propoxycaine block on WT Express->Assay_WT Assay_Mutant Patch-Clamp Assay: Measure Propoxycaine block on Mutant Express->Assay_Mutant Compare Compare drug sensitivity (IC50, % Block) Assay_WT->Compare Assay_Mutant->Compare Conclusion Is sensitivity reduced in Mutant? Compare->Conclusion Yes Yes: Residue is critical for binding Conclusion->Yes No No: Residue is not critical for binding Conclusion->No

References

In Vitro Pharmacological Profile of Propoxycaine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycaine hydrochloride is an ester-type local anesthetic agent recognized for its rapid onset and extended duration of action compared to procaine.[1] Although its clinical use has diminished, particularly following its withdrawal from the US market in 1996, its pharmacological profile remains of interest for researchers in pain management and ion channel modulation.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, focusing on its mechanism of action, effects on cellular signaling, and relevant experimental methodologies. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also outlines established experimental protocols for characterizing local anesthetics, which can be adapted for further investigation of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in neuronal membranes.[1][3][4][5][6] This inhibition prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the subsequent propagation of action potentials.[6] By blocking nerve impulse conduction, this compound produces a reversible local anesthesia.[1]

Some evidence also suggests that this compound may influence the fluidity of cell lipid bilayers, with a more pronounced effect on the inner monolayer.[1] This alteration of the membrane environment could potentially contribute to the modulation of neural impulses.[1]

Quantitative Pharmacological Data

CompoundTarget/AssayValueOrganism/SystemReference
LidocaineVoltage-gated Sodium ChannelsIC50: 0.204 mMXenopus laevis sciatic nerve fibers[7]
TetracaineVoltage-gated Sodium ChannelsIC50: 0.0007 mMXenopus laevis sciatic nerve fibers
Procaine5-HT3 ReceptorKD: 1.7 µMRat nodose ganglion neurons

Note: The absence of specific IC50 or Ki values for this compound in publicly available literature represents a significant data gap.

One study indicated that propoxycaine at a concentration of 100 µM resulted in an 8-30% inhibition of dopamine uptake, suggesting a potential interaction with the dopamine transporter. However, this is considered a secondary effect compared to its potent sodium channel blocking activity.

Signaling Pathway

The principal signaling pathway affected by this compound is the transmission of nerve impulses via action potentials. The diagram below illustrates the mechanism of voltage-gated sodium channel blockade.

G cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx Na_channel->Na_Influx Allows No_Na_Influx No Na+ Influx Na_channel->No_Na_Influx Prevents Propoxycaine Propoxycaine HCl Propoxycaine->Na_channel Binds to and blocks Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_channel Opens No_Nerve_Impulse Blockade of Nerve Impulse Na_Influx->Nerve_Impulse Propagates No_Na_Influx->No_Nerve_Impulse Leads to

Mechanism of this compound Action.

Experimental Protocols

While specific protocols for this compound are scarce, the following methodologies are standard for characterizing the in vitro effects of local anesthetics on neuronal excitability.

Electrophysiological Recording of Sodium Currents

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in isolated neurons using the whole-cell patch-clamp technique.

Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by this compound and to calculate its IC50 value.

Materials:

  • Isolated neurons (e.g., dorsal root ganglion neurons)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipette fabrication

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

  • This compound stock solution

Procedure:

  • Prepare a series of dilutions of this compound in the external solution.

  • Establish a whole-cell patch-clamp recording from an isolated neuron.

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the recovery of sodium channels from inactivation.

  • Apply a series of depolarizing voltage steps to elicit sodium currents.

  • Perfuse the neuron with the external solution containing a known concentration of this compound and repeat the voltage-step protocol.

  • Wash out the drug with the control external solution.

  • Repeat steps 5 and 6 for a range of this compound concentrations.

  • Analyze the data to determine the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to calculate the IC50.

G A Isolate Neurons C Establish Whole-Cell Patch-Clamp A->C B Prepare Drug Solutions E Apply Propoxycaine HCl B->E D Record Baseline Sodium Currents C->D D->E F Record Sodium Currents with Drug E->F G Washout F->G H Repeat for Multiple Concentrations G->H I Data Analysis (IC50 Calculation) H->I

Workflow for Patch-Clamp Electrophysiology.
Compound Action Potential (CAP) Measurement in Isolated Nerves

This ex vivo protocol assesses the effect of this compound on nerve impulse conduction in an isolated nerve preparation, such as a rodent sciatic nerve.

Objective: To evaluate the concentration- and time-dependent block of nerve conduction by this compound.

Materials:

  • Isolated rodent sciatic nerve

  • Nerve chamber with stimulating and recording electrodes

  • Physiological saline solution (e.g., Ringer's solution)

  • Stimulator and amplifier

  • This compound stock solution

Procedure:

  • Dissect a sciatic nerve and mount it in the nerve chamber, ensuring contact with the stimulating and recording electrodes.

  • Perfuse the nerve with physiological saline and record baseline compound action potentials (CAPs) by delivering supramaximal electrical stimuli.

  • Replace the saline with a solution containing a known concentration of this compound.

  • Record CAPs at regular intervals to monitor the time course of the nerve block.

  • Once a steady-state block is achieved, wash out the drug with saline and monitor the recovery of the CAP.

  • Repeat the procedure with different concentrations of this compound.

  • Analyze the data to determine the concentration- and time-dependency of the conduction block.

Conclusion

This compound is a local anesthetic that primarily acts through the blockade of voltage-gated sodium channels. While its clinical application has ceased in some regions, its pharmacological properties provide a basis for further research into the structure-activity relationships of local anesthetics and the mechanisms of ion channel modulation. The significant lack of publicly available quantitative data for this compound highlights an opportunity for future in vitro studies to fully characterize its pharmacological profile using established methodologies such as those outlined in this guide. Such research would contribute to a more complete understanding of this and other ester-type local anesthetics.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Propoxycaine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of propoxycaine hydrochloride, a local anesthetic of the ester class. The information presented herein is intended to support research, development, and formulation activities by providing essential data and standardized experimental methodologies.

Chemical and Physical Properties

This compound is chemically designated as 4-Amino-2-propoxybenzoic acid 2-diethylaminoethyl ester hydrochloride.[1] It is a white, odorless crystalline solid that may discolor upon prolonged exposure to light and air.[1]

Chemical Structure

The molecular structure of this compound is presented below.

Chemical Formula: C₁₆H₂₇ClN₂O₃[1][2][3][4]

SMILES: CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl[2]

InChI Key: GITPCGSPKUQZTE-UHFFFAOYSA-N[2][4]

Quantitative Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 330.85 g/mol [1][2][3][4]
Melting Point 148-150 °C[1]
pKa (Strongest Basic) 8.96[3][4]
logP (Octanol-Water Partition Coefficient) 2.60 - 2.89[3][4]
Aqueous Solubility Very soluble in water.[1] The pH of a 2% aqueous solution is 5.4.[1] A predicted water solubility is 1.79 mg/mL.[4][1][4]
Solubility in Other Solvents Slightly soluble in alcohol and chloroform; practically insoluble in ether.[1][1]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Propoxycaine, like other local anesthetics, exerts its therapeutic effect by blocking the conduction of nerve impulses. This is primarily achieved through the inhibition of voltage-gated sodium channels within the neuronal cell membrane. By binding to a specific site on the intracellular side of the sodium channel, propoxycaine stabilizes the channel in its inactivated state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential. This blockade of nerve impulse transmission results in a temporary loss of sensation in the area of administration.

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Cytoplasm) Propoxycaine_HCl Propoxycaine HCl (BH+) Propoxycaine_Base Propoxycaine Base (B) Propoxycaine_HCl->Propoxycaine_Base Deprotonation (Physiological pH) Membrane_Passage Lipophilic Diffusion Propoxycaine_Base->Membrane_Passage Propoxycaine_Base_Intra Propoxycaine Base (B) Membrane_Passage->Propoxycaine_Base_Intra Propoxycaine_HCl_Intra Propoxycaine HCl (BH+) (Active Form) Propoxycaine_Base_Intra->Propoxycaine_HCl_Intra Reprotonation Na_Channel Voltage-Gated Sodium Channel Propoxycaine_HCl_Intra->Na_Channel Binds to Inactivated State Na_Influx Sodium Influx (Na+) Na_Channel->Na_Influx Allows No_Na_Influx Sodium Influx Blocked Na_Channel->No_Na_Influx Blocks Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Opens No_Nerve_Impulse Nerve Impulse Blocked (Anesthesia) No_Na_Influx->No_Nerve_Impulse

Caption: Mechanism of action of this compound on a voltage-gated sodium channel.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the guidelines of the United States Pharmacopeia (USP) for melting range or temperature determination.[5]

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Melting point capillary tubes (e.g., 0.8-1.2 mm internal diameter, 10 cm length).[5]

  • Thermometer calibrated against certified reference standards.

Procedure:

  • Sample Preparation: Finely powder the dry this compound sample. Introduce the powder into a capillary tube to form a packed column of 2.5-3.5 mm in height.[5]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Set the initial temperature to approximately 5°C below the expected melting point of this compound.

  • Determination: Heat the sample at a constant rate of 1 ± 0.5 °C per minute.[5]

  • Observation: Record the temperature at which the substance is first observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which the substance becomes completely liquid (clear point). The range between these two temperatures is the melting range.

  • Replicates: Perform the determination in triplicate to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a pharmaceutical compound.[6][7]

Materials:

  • This compound.

  • Solvent of interest (e.g., purified water, phosphate buffer at a specific pH).

  • Vials or flasks with airtight seals.

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Centrifuge.

  • Analytical method for quantification (e.g., HPLC-UV).

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial to create a saturated solution. Ensure undissolved solid is present.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.[8][9][10][11]

Apparatus:

  • Calibrated pH meter with a combination pH electrode.

  • Automated titrator or a burette.

  • Magnetic stirrer and stir bar.

  • Jacketed titration vessel to maintain a constant temperature.

Reagents:

  • This compound solution of known concentration (e.g., 1 mM).[9][10]

  • Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the initial form of the compound.[9][10]

  • Inert electrolyte solution to maintain constant ionic strength (e.g., 0.15 M KCl).[9]

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of purified water containing the inert electrolyte.

  • Titration Setup: Place the solution in the titration vessel, immerse the pH electrode and the titrant delivery tube, and start stirring.

  • Titration: Titrate the solution by adding small, precise increments of the standardized titrant. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.

  • Replicates: Perform at least three titrations to ensure the accuracy and precision of the pKa value.[9]

G Start Start Prepare_Sample Prepare Propoxycaine HCl Solution (known concentration) Start->Prepare_Sample Calibrate_pH_Meter Calibrate pH Meter Start->Calibrate_pH_Meter Setup_Titration Set up Titration Vessel (Stirring, Temp Control) Prepare_Sample->Setup_Titration Calibrate_pH_Meter->Setup_Titration Titrate Titrate with Standardized Acid/Base Solution Setup_Titration->Titrate Record_Data Record pH vs. Titrant Volume Titrate->Record_Data Incremental Additions Plot_Curve Plot Titration Curve (pH vs. Volume) Record_Data->Plot_Curve Determine_pKa Determine pKa from Half-Equivalence Point Plot_Curve->Determine_pKa End End Determine_pKa->End

Caption: Experimental workflow for pKa determination by potentiometric titration.

logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[12][13]

Materials:

  • This compound.

  • 1-Octanol (reagent grade, pre-saturated with water).

  • Aqueous buffer (e.g., phosphate buffer pH 7.4, pre-saturated with 1-octanol).

  • Centrifuge tubes or separatory funnels.

  • Mechanical shaker.

  • Analytical method for quantification (e.g., HPLC-UV).

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely before use.[12]

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated 1-octanol in a centrifuge tube. The volume ratio can be adjusted depending on the expected logP value.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[14][15]

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of this compound in each phase using a validated analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in research and pharmaceutical development. The detailed experimental protocols offer a starting point for the accurate and reproducible characterization of this and similar compounds.

References

Propoxycaine Hydrochloride: Effects on Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated effects of propoxycaine hydrochloride on neuronal cell cultures. Propoxycaine, an ester-type local anesthetic, has seen limited use since its removal from the US market in 1996; however, understanding its interactions at a cellular level remains pertinent for neurotoxicology studies and the development of safer anesthetic agents.[1] This document synthesizes available data on its mechanism of action, neurotoxic potential, and the cellular pathways it influences, presented alongside detailed experimental protocols for in-vitro analysis.

Primary Mechanism of Action: Sodium Channel Blockade

This compound's principal function as a local anesthetic is to reversibly block nerve impulse conduction.[2][3] This is accomplished by physically obstructing voltage-gated sodium channels within the neuronal cell membrane.[1][2][3][4]

The process unfolds as follows:

  • Nerve Stimulation: In a resting state, a nerve impulse or action potential is generated by the rapid influx of sodium ions (Na+) through voltage-gated sodium channels, leading to membrane depolarization.[2][3]

  • Channel Blockade: Propoxycaine, being lipid-soluble, penetrates the nerve cell membrane.[2] It then binds to a specific receptor site within the sodium channel.[2][3]

  • Inhibition of Conduction: This binding inhibits the conformational change required for channel opening, thus preventing the influx of sodium ions.[2][3][4]

  • Anesthesia: The block on sodium influx prevents the generation and propagation of action potentials, stopping the pain signal from reaching the brain and resulting in a localized loss of sensation.[2][3]

The effectiveness of this block is influenced by factors such as the drug's lipid solubility and the pH of the surrounding tissue.[2]

G cluster_0 Neuronal Membrane Na_Channel_Open Na+ Channel (Open) Na_Influx Na+ Influx (Depolarization) Na_Channel_Open->Na_Influx Allows Na_Channel_Blocked Na+ Channel (Blocked) No_Influx No Na+ Influx Na_Channel_Blocked->No_Influx Prevents Stimulus Nerve Stimulus Stimulus->Na_Channel_Open Activates Propoxycaine Propoxycaine Hydrochloride Propoxycaine->Na_Channel_Blocked Binds to & Blocks Pain_Signal Pain Signal Propagation Na_Influx->Pain_Signal Anesthesia Anesthesia (Signal Blocked) No_Influx->Anesthesia

Figure 1: Mechanism of Propoxycaine's Sodium Channel Blockade.

Effects on Neuronal Cell Cultures: A Neurotoxic Profile

While essential for its anesthetic properties, the interaction of propoxycaine and other local anesthetics with neuronal cells can lead to toxicity, particularly at concentrations that exceed their effective dose for channel blocking.[5][6] The neurotoxicity of local anesthetics is generally dose- and time-dependent.[7] Although specific quantitative data for propoxycaine in neuronal cell cultures is sparse in recent literature, its effects can be inferred from studies on related ester-type anesthetics and general principles of local anesthetic cytotoxicity.

Cytotoxicity and Cell Viability

Local anesthetics can induce neuronal cell death through both necrosis and apoptosis.[5] Studies comparing various agents have established a general order of neurotoxicity. Propoxycaine's toxicity has been reported to be 7-8 times higher than that of procaine, another ester-type anesthetic.[1] This suggests it is more potent in its primary function and potentially in its off-target toxic effects.

Table 1: Relative Cytotoxicity of Local Anesthetics in Neuronal Models

Local Anesthetic Type Relative Killing Potency / Neurotoxicity Reference Cell Lines
Dibucaine Amide Most Toxic Lymnaea stagnalis neurons[8]
Tetracaine Ester High Lymnaea stagnalis neurons[8]
Bupivacaine Amide High SH-SY5Y neuroblastoma[5]
Ropivacaine Amide Medium-High SH-SY5Y neuroblastoma[5]
Lidocaine Amide Medium SH-SY5Y neuroblastoma[5]
Mepivacaine Amide Low SH-SY5Y neuroblastoma[5]
Procaine Ester Least Toxic SH-SY5Y neuroblastoma[5]

| Propoxycaine | Ester | Data not available (expected to be > Procaine) | N/A |

Note: The order of toxicity can vary based on the cell model and exposure conditions.

Signaling Pathways in Neurotoxicity

The cellular mechanisms underlying local anesthetic-induced neurotoxicity are multifactorial and extend beyond simple ion channel blockade.[5][6] Key pathways implicated involve mitochondrial dysfunction and the subsequent activation of apoptotic cascades.[7][9]

  • Mitochondrial Dysfunction: Local anesthetics, particularly those with high lipid solubility, can accumulate in the mitochondrial membrane.[10] This can disrupt the mitochondrial membrane potential, uncouple oxidative phosphorylation, increase the production of reactive oxygen species (ROS), and reduce ATP synthesis.[7][10][11][12]

  • Calcium Homeostasis Disruption: Some local anesthetics can cause the release of calcium (Ca2+) from internal stores like the endoplasmic reticulum, leading to elevated intracellular Ca2+ levels that can trigger cell death pathways.[13]

  • Apoptosis Induction: The disruption of mitochondrial integrity leads to the release of cytochrome c into the cytoplasm.[7][11] This event initiates the intrinsic apoptotic pathway by activating a cascade of enzymes called caspases, notably caspase-9 and the executioner caspase-3, which dismantle the cell.[7][11][12][14]

G cluster_mito Mitochondrion Propoxycaine Propoxycaine HCl (High Concentration) Mito_Dysfunction Disruption of Membrane Potential Propoxycaine->Mito_Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS ATP ↓ ATP Production Mito_Dysfunction->ATP CytC Cytochrome c Release Mito_Dysfunction->CytC Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Activates Apoptosis Neuronal Apoptosis Casp3->Apoptosis Executes

Figure 2: General Signaling Pathway for Local Anesthetic-Induced Apoptosis.

Experimental Protocols

Investigating the effects of this compound on neuronal cell cultures requires standardized assays to quantify cytotoxicity, cell viability, and specific cell death mechanisms.

General Experimental Workflow

A typical in-vitro study follows a consistent workflow from cell preparation to data analysis. This process is crucial for obtaining reproducible results.

G A 1. Cell Culture (e.g., SH-SY5Y neuroblastoma) B 2. Cell Seeding (Plate cells at desired density) A->B C 3. Drug Treatment (Expose cells to various concentrations of Propoxycaine HCl for defined durations) B->C D 4. Perform Assay (e.g., MTT, LDH, Caspase-Glo) C->D E 5. Data Acquisition (e.g., Spectrophotometer, Fluorometer) D->E F 6. Data Analysis (Calculate LD50, statistical significance) E->F

Figure 3: Standard Workflow for In-Vitro Neurotoxicity Testing.
Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Objective: To determine the concentration-dependent effect of this compound on the viability of neuronal cells.

  • Principle: The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions (including a vehicle-only control).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Express the results as a percentage of the viability of the control group and calculate the LD₅₀ (the concentration at which 50% of cells are dead).[5]

Protocol: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[15]

  • Objective: To measure membrane integrity and cytotoxicity following exposure to this compound.

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the supernatant upon plasma membrane damage. Its activity can be measured by a coupled enzymatic reaction that results in a color change.

  • Methodology:

    • Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.

    • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (commercially available kits contain the necessary substrate and cofactor) to each well.

    • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

    • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Conclusion

This compound functions primarily as a potent blocker of voltage-gated sodium channels.[1][2][4] However, like other local anesthetics, it possesses inherent neurotoxic potential that is linked to off-target effects, most notably the induction of mitochondrial dysfunction and apoptosis.[7][9] While specific dose-response data in neuronal cultures is not extensively documented in recent literature, its known higher toxicity relative to procaine suggests a significant potential for cytotoxicity.[1] Researchers investigating the cellular effects of propoxycaine should employ a suite of assays, including those for cell viability (MTT), membrane integrity (LDH), and apoptotic markers (caspase activation), to fully characterize its neurotoxic profile. The protocols and pathways detailed in this guide provide a foundational framework for conducting such research.

References

Methodological & Application

Patch-Clamp Analysis of Sodium Channel Block by Propoxycaine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Propoxycaine is a local anesthetic of the ester type that functions by blocking voltage-gated sodium channels, which are critical for the initiation and propagation of nerve impulses.[1][2][3][4][5] This blockade leads to a reversible loss of sensation.[2][3][4] The patch-clamp technique is the gold-standard method for investigating the electrophysiological properties of ion channels and is essential for characterizing the kinetics and affinity of drug-channel interactions. This document provides a detailed guide to the patch-clamp analysis of sodium channel block by compounds such as propoxycaine hydrochloride.

Mechanism of Action

This compound, like other local anesthetics, is believed to physically obstruct the sodium channel pore, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[5] This interaction is state-dependent, meaning the drug's affinity for the channel varies depending on whether the channel is in the resting, open, or inactivated state. Typically, local anesthetics exhibit higher affinity for the open and inactivated states of the channel, leading to a phenomenon known as use-dependent or frequency-dependent block. This means that the degree of block increases with more frequent nerve stimulation.

Data Presentation: Illustrative Quantitative Analysis

The following tables present hypothetical data that would be obtained from a comprehensive patch-clamp analysis of a sodium channel blocker like this compound.

Table 1: Tonic Block of Voltage-Gated Sodium Channels

This table illustrates the concentration-dependent block of sodium channels from a hyperpolarized holding potential, representing the drug's affinity for the resting state of the channel.

Propoxycaine HCl Concentration (µM)Peak Sodium Current (nA)Percent Inhibition (%)
0 (Control)-5.2 ± 0.40
10-4.1 ± 0.321.2
30-3.0 ± 0.242.3
100-1.8 ± 0.265.4
300-0.9 ± 0.182.7
IC50 (µM) \multicolumn{2}{c}{~75 }

Data are represented as mean ± SEM from n=8 cells.

Table 2: Use-Dependent Block of Voltage-Gated Sodium Channels

This table demonstrates the increased inhibitory effect of the drug during high-frequency stimulation, reflecting its higher affinity for the open and inactivated states of the channel.

Stimulation Frequency (Hz)Peak Current (as % of 1st pulse) - ControlPeak Current (as % of 1st pulse) - 30 µM Propoxycaine HCl
198.5 ± 1.285.3 ± 2.1
597.2 ± 1.562.1 ± 3.5
1095.8 ± 1.841.7 ± 4.2
2094.1 ± 2.025.9 ± 3.8

Data are represented as mean ± SEM from n=8 cells.

Table 3: Effect on Steady-State Inactivation

This table shows the shift in the voltage-dependence of steady-state inactivation induced by the drug, indicating stabilization of the inactivated state.

ParameterControl30 µM Propoxycaine HCl
V1/2 of Inactivation (mV) -72.5 ± 1.8-85.2 ± 2.1
Slope Factor (k) 6.8 ± 0.57.1 ± 0.6

Data are represented as mean ± SEM from n=8 cells.

Experimental Protocols

The following are generalized whole-cell patch-clamp protocols for characterizing sodium channel block by a test compound.

Cell Preparation
  • Cell Culture: Use a stable cell line expressing the desired voltage-gated sodium channel subtype (e.g., HEK293 cells expressing Nav1.5).

  • Dissociation: On the day of the experiment, gently dissociate the cells using a non-enzymatic cell dissociation solution to obtain a single-cell suspension.

  • Plating: Plate the cells onto glass coverslips in a recording chamber.

Solutions
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

Protocol 1: Tonic Block and IC50 Determination
  • Establish Whole-Cell Configuration: Form a gigaohm seal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Holding Potential: Clamp the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

  • Voltage Protocol: Apply a brief depolarizing step (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.

  • Data Acquisition: Record the peak current in the absence (control) and presence of increasing concentrations of this compound.

  • Analysis: Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Use-Dependent Block
  • Establish Whole-Cell Configuration: As described in Protocol 1.

  • Holding Potential: Clamp the cell at a holding potential of -100 mV.

  • Pulse Train Protocol: Apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms) at various frequencies (e.g., 1, 5, 10, 20 Hz).

  • Data Acquisition: Record the peak sodium current for each pulse in the train.

  • Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Compare the rate and extent of current decline at different frequencies in the absence and presence of the drug.

Protocol 3: Steady-State Inactivation
  • Establish Whole-Cell Configuration: As described in Protocol 1.

  • Holding Potential: Hold the cell at -120 mV.

  • Inactivation Protocol: Apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -40 mV in 10 mV increments) followed by a test pulse to -10 mV.

  • Data Acquisition: Record the peak sodium current during the test pulse for each pre-pulse potential.

  • Analysis: Normalize the peak currents to the maximum current and plot against the pre-pulse potential. Fit the data to a Boltzmann equation to determine the half-inactivation potential (V1/2) and the slope factor (k).

Visualizations

Experimental Workflow for Patch-Clamp Analysis

G cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 with Nav1.x) dissociation Cell Dissociation cell_culture->dissociation plating Plating on Coverslips dissociation->plating whole_cell Establish Whole-Cell Patch-Clamp plating->whole_cell drug_application Drug Application (Propoxycaine HCl) whole_cell->drug_application voltage_protocol Apply Voltage Protocols (Tonic, Use-Dependent, Inactivation) data_acquisition Data Acquisition voltage_protocol->data_acquisition drug_application->voltage_protocol peak_current Measure Peak Sodium Current data_acquisition->peak_current kinetics Analyze Channel Kinetics peak_current->kinetics dose_response Dose-Response Analysis (IC50) peak_current->dose_response inactivation_curve Steady-State Inactivation Curve kinetics->inactivation_curve

Caption: Workflow for patch-clamp analysis of sodium channel blockers.

Signaling Pathway of Sodium Channel Blockade

References

Application Notes and Protocols for the Quantification of Propoxycaine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of propoxycaine hydrochloride in various biological matrices, including plasma, serum, urine, and tissue homogenates, using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. The protocols are based on established and validated methods for structurally similar local anesthetics, including procaine, and are directly applicable to propoxycaine.

Introduction

This compound is a local anesthetic of the ester type. Accurate and reliable quantification of propoxycaine and its metabolites in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines detailed protocols for sample preparation and chromatographic analysis, along with expected performance characteristics.

Experimental Protocols

Analysis of this compound in Plasma and Serum

This section details two primary methods for the extraction and quantification of this compound from plasma or serum: Liquid-Liquid Extraction (LLE) followed by HPLC-UV analysis, and a more advanced Magnetic Solid-Phase Extraction (MSPE) coupled with HPLC-UV.

This robust and widely used method is suitable for routine analysis.

Protocol:

  • Sample Preparation:

    • To 500 µL of plasma or serum in a centrifuge tube, add an internal standard (e.g., carbamazepine).

    • Alkalinize the sample by adding a small volume of sodium hydroxide solution.

    • Add 3 mL of ethyl ether and vortex for 1 minute to extract the analyte.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the HPLC system.

HPLC Conditions:

  • Column: Kromosil ODS C18 (or equivalent), 5 µm particle size.

  • Mobile Phase: 30 mM potassium dihydrogen phosphate buffer (containing 0.16% triethylamine, pH adjusted to 4.9 with phosphoric acid) and acetonitrile (63:37, v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 290 nm[1].

  • Injection Volume: 20 µL.

LLE_Workflow plasma Plasma/Serum Sample (500 µL) add_is_alkali Add Internal Standard & Alkalinize (NaOH) plasma->add_is_alkali add_ether Add Ethyl Ether (3 mL) add_is_alkali->add_ether vortex Vortex (1 min) add_ether->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness (N2, 40°C) transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc

Figure 1: Liquid-Liquid Extraction Workflow.

This method offers high recovery and a simplified sample preparation procedure.

Protocol:

  • Sample Pre-treatment:

    • To 1.0 mL of plasma in a centrifuge tube, add 2.0 mL of methanol.

    • Ultrasonicate for 5 minutes.

    • Centrifuge at 15,000 rpm for 6 minutes.

    • Collect the supernatant.

  • MSPE Procedure:

    • Add magnetic adsorbent (e.g., Mag-CCNT-TEPA) to the supernatant and shake for 20 minutes.

    • Collect the adsorbent using an external magnetic field.

    • Elute the analyte from the adsorbent with 1.0 mL of 0.1% formic acid in acetonitrile.

    • Dry the eluent under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Inject into the HPLC system.

HPLC Conditions:

  • Column: C18 column.

  • Mobile Phase: Gradient elution may be employed, starting with a higher aqueous composition.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for propoxycaine.

  • Injection Volume: 20 µL.

MSPE_Workflow plasma Plasma Sample (1 mL) add_methanol Add Methanol (2 mL) plasma->add_methanol ultrasonicate Ultrasonicate (5 min) add_methanol->ultrasonicate centrifuge Centrifuge (15,000 rpm, 6 min) ultrasonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant mspe Add Magnetic Adsorbent & Shake (20 min) supernatant->mspe magnetic_separation Magnetic Separation mspe->magnetic_separation elute Elute with Formic Acid/ACN magnetic_separation->elute dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute hplc HPLC-UV Analysis dry_reconstitute->hplc

Figure 2: Magnetic Solid-Phase Extraction Workflow.

Analysis of this compound in Urine

This protocol utilizes a liquid-phase microextraction (LPME) technique for sample clean-up and pre-concentration.

Protocol:

  • Sample Preparation:

    • Adjust the pH of the urine sample to an alkaline value to ensure propoxycaine is in its free base form.

    • Perform LPME using a suitable organic solvent (e.g., o-dibutyl phthalate) suspended at the tip of a microsyringe.

    • After extraction for a defined period (e.g., 30 minutes) with stirring, retract the organic solvent into the microsyringe.

    • Directly inject the organic solvent into the HPLC system.

HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection.

  • Injection Volume: The volume of the organic solvent from LPME.

Analysis of this compound in Tissue Homogenates

This protocol is adapted from a method for the analysis of procaine in liver tissue and can be applied to other tissues with appropriate homogenization.

Protocol:

  • Tissue Homogenization:

    • Weigh the tissue sample and homogenize it in a suitable buffer (e.g., 10 mM ammonium acetate, pH 4.0) to create a uniform homogenate.

  • Protein Precipitation:

    • To the tissue homogenate, add a protein precipitating agent like acetonitrile in a 1:2 ratio (homogenate:acetonitrile).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Extraction and Analysis:

    • Carefully collect the supernatant.

    • The supernatant can be directly injected into the HPLC system or subjected to further clean-up using SPE if necessary.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Column: Discovery C18 (or equivalent).

  • Mobile Phase: 10 mM ammonium acetate (pH 4.0) and acetonitrile[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection.

  • Injection Volume: 20 µL.

Tissue_Workflow tissue Tissue Sample homogenize Homogenize in Buffer tissue->homogenize protein_precipitation Add Acetonitrile (Protein Precipitation) homogenize->protein_precipitation vortex Vortex (2 min) protein_precipitation->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc HPLC-UV/MS Analysis filter->hplc

Figure 3: Tissue Homogenate Analysis Workflow.

Data Presentation

The following tables summarize typical HPLC and LC-MS/MS method parameters and validation data for the analysis of procaine, which are expected to be similar for propoxycaine.

Table 1: HPLC-UV Method Parameters

ParameterMethod 1 (Plasma/Serum - LLE)Method 2 (Tissue - Protein Precipitation)
Column Kromosil ODS C18, 5 µm[1]Discovery C18[2]
Mobile Phase 30 mM KH2PO4 buffer (pH 4.9) / Acetonitrile (63/37)[1]10 mM Ammonium Acetate (pH 4.0) / Acetonitrile[2]
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 and 290 nm[1]UV (wavelength not specified)
Retention Time Not specified for procaine aloneProcaine: 6.6 min[2]

Table 2: LC-MS/MS Method Parameters

ParameterMethod for Procaine and PABA
Column XTerra MS C18
Mass Spectrometer Quattro Micro with ESI (+)
MRM Transitions Procaine: m/z 237 -> 100
Retention Time Procaine: 4.7 min

Table 3: Method Validation Parameters

ParameterHPLC-UV (Plasma)[1]HPLC (Tissue)[2]LC-MS/MS (General)
Linearity Range 0.05 - 5.0 µg/mL10 - 750 µM10 - 5000 nM
Precision (RSD) 1.4% - 7.9%<6%<5%
Accuracy 91.7% - 106.5%Not specifiedNot specified
LOD Not specified5 µMNot specified
LOQ 0.05 µg/mL10 µM10 nM
Recovery Not specified>80%Not specified

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the key steps in a typical bioanalytical HPLC method validation process, as guided by ICH principles.

Validation_Pathway method_dev Method Development specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness validated_method Validated Method robustness->validated_method

Figure 4: HPLC Method Validation Pathway.

Conclusion

The protocols described provide a comprehensive framework for the reliable quantification of this compound in various biological samples. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application of Propoxycaine Hydrochloride in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycaine hydrochloride is a local anesthetic of the ester class, historically used in medical and dental procedures to induce temporary analgesia.[1] Like other local anesthetics, its primary mechanism of action involves the blockade of nerve impulse conduction, making it a tool of interest for specific applications in neuroscience research.[2] Its action is primarily mediated by the inhibition of voltage-gated sodium channels, which are fundamental to the generation and propagation of action potentials in neurons.[2][3] Although detailed characterization in modern neuroscience literature is sparse, its established function as a sodium channel blocker provides a basis for its application in studies aimed at modulating neuronal excitability.

This document provides an overview of this compound's mechanism of action, relevant quantitative data (supplemented with data from the closely related compound, procaine, due to limited specific information on propoxycaine), and detailed protocols for its application in experimental neuroscience.

Mechanism of Action

This compound exerts its anesthetic and neuro-modulatory effects by binding to and inhibiting voltage-gated sodium channels (VGSCs) on the neuronal membrane.[2][3] By physically occluding the channel pore or stabilizing its inactivated state, propoxycaine prevents the influx of sodium ions (Na+) that is necessary for the depolarization phase of an action potential.[2] This blockade effectively increases the threshold for neuronal excitation and, at sufficient concentrations, prevents the neuron from firing, thereby silencing signal transmission along the axon. Its properties, such as lipid solubility, allow it to penetrate the nerve membrane to reach its binding site within the channel.[1]

Data Presentation: Physicochemical and Pharmacological Properties

Due to the limited availability of specific quantitative data for this compound in peer-reviewed neuroscience literature, the following table includes its known chemical properties and representative pharmacological data from the structurally similar and well-studied ester local anesthetic, procaine hydrochloride. Researchers should consider this as a starting point and determine the precise efficacy of this compound empirically for their specific experimental model.

PropertyValueNotes and References
Compound This compound
CAS Number 550-83-4[2][4]
Molecular Formula C₁₆H₂₇ClN₂O₃[2][4]
Molecular Weight 330.85 g/mol [2][4]
Solubility DMSO: ≥ 50 mg/mLH₂O: 100 mg/mL (with sonication)[5]
Primary Target Voltage-Gated Sodium Channels[2][3]
Reported IC₅₀ Data not readily available
Representative IC₅₀ 60-200 µM (for Procaine HCl)This value is for the related compound procaine hydrochloride and should be used as an estimate. The actual IC₅₀ for propoxycaine may vary.
Effect on Neurons Increases firing threshold and, at higher concentrations, decreases action potential amplitude.Based on studies with procaine.[6][7]

Signaling Pathway: Blockade of Neuronal Action Potential

The primary signaling event affected by this compound is the propagation of the action potential along the neuronal axon. The diagram below illustrates this mechanism.

G cluster_membrane Neuronal Membrane Na_channel_open Voltage-Gated Na+ Channel (Open State) Na_channel_blocked Voltage-Gated Na+ Channel (Blocked State) Na_influx Na+ Influx Na_channel_open->Na_influx Allows No_AP Inhibition of Action Potential Na_channel_blocked->No_AP Prevents Na+ Influx Propoxycaine Propoxycaine HCl Propoxycaine->Na_channel_blocked Binds & Blocks Stimulus Depolarizing Stimulus Stimulus->Na_channel_open Activates AP Action Potential Propagation Na_influx->AP Generates G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare Solutions (aCSF, Intracellular) get_seal Establish Gigaohm Seal prep_solutions->get_seal prep_cells Prepare Neurons (Slice or Culture) prep_cells->get_seal prep_drug Prepare Propoxycaine Working Solutions apply_drug Perfuse with Propoxycaine HCl prep_drug->apply_drug whole_cell Achieve Whole-Cell Configuration get_seal->whole_cell baseline_rec Record Baseline Activity (Current & Voltage Clamp) whole_cell->baseline_rec baseline_rec->apply_drug post_drug_rec Record Post-Drug Activity apply_drug->post_drug_rec washout Washout with aCSF post_drug_rec->washout analyze_data Analyze Changes in: - AP Firing - Na+ Current Amplitude washout->analyze_data G Prop Propoxycaine HCl (Ester-type molecule) MoA Mechanism of Action: Blockade of Voltage-Gated Sodium Channels Prop->MoA enables Effect Physiological Effect: Inhibition of Neuronal Action Potentials MoA->Effect results in App Research Application: Modulation of Neuronal Excitability & Network Activity Effect->App allows for

References

Application Notes and Protocols for Propoxycaine Hydrochloride in Peripheral Nerve Block Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of propoxycaine hydrochloride in preclinical peripheral nerve block studies using animal models. The information compiled herein is intended to facilitate experimental design, execution, and data interpretation.

Introduction to this compound

This compound is an ester-type local anesthetic.[1] Like other local anesthetics such as procaine and lidocaine, its mechanism of action involves the blockade of voltage-gated sodium channels on the neuronal cell membrane.[2][3][4] This action inhibits the influx of sodium ions, which is necessary for the depolarization and propagation of nerve impulses, thereby producing a temporary and reversible loss of sensation.[3][4] Historically, it was used in dental procedures, often in combination with procaine, to achieve a rapid onset and extended duration of anesthesia.[1] Propoxycaine was removed from the U.S. market in 1996.[1]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for this compound, as with other local anesthetics, is the blockade of voltage-gated sodium channels within the nerve cell membrane. This prevents the generation and conduction of action potentials, leading to a failure of nerve impulse transmission and subsequent analgesia.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_open Voltage-Gated Na+ Channel (Open) Na_ion_in Na+ Ions Na_channel_open->Na_ion_in Na_channel_blocked Voltage-Gated Na+ Channel (Blocked) No_Action_Potential Action Potential Blocked Na_channel_blocked->No_Action_Potential Propoxycaine Propoxycaine HCl Propoxycaine->Na_channel_blocked Binds to intracellular side Propoxycaine->Na_channel_blocked Na_ion_out Na+ Ions Na_ion_out->Na_channel_open Influx Na_ion_out->Na_channel_blocked Influx Blocked Action_Potential Action Potential Propagation Na_ion_in->Action_Potential Nerve_Impulse Nerve Impulse (Pain Signal) No_Nerve_Impulse No Nerve Impulse (Analgesia) No_Action_Potential->No_Nerve_Impulse Nerve_Impulse->Na_ion_out

Mechanism of this compound Action

Quantitative Data from Animal Models

Specific in vivo quantitative data for this compound in peripheral nerve block models is limited in publicly available literature. The following tables summarize available data for propoxycaine and provide comparative data for other commonly studied local anesthetics to serve as a reference for experimental design.

Table 1: Efficacy of this compound in a Rat Sciatic Nerve Block Model

CompoundConcentrationAnimal ModelSensory Block Duration (min)Motor BlockReference
Propoxycaine (PPX)30 mMRat67.4 ± 17.4No motor block observed[5]

Table 2: Comparative Efficacy of Other Local Anesthetics in Rodent Peripheral Nerve Block Models

CompoundConcentrationAnimal ModelSensory Block Duration (min)Motor Block Duration (min)Reference
Bupivacaine0.2%Rat--[4]
Procaine0.6%Rat--[4]
Lidocaine1%RatAt least 50At least 50[6]
Ropivacaine0.5%RatAt least 50At least 50[6]
Bupivacaine-Dog15 (10-18) hours (femoral)11 (6-14) hours (femoral)[7]
Bupivacaine-Dog10 (4-12) hours (sciatic)12 (4-18) hours (sciatic)[7]

Note: The study by Chavez et al. (2019) did not find statistically significant sex differences in nerve block duration for the tested formulations.[2]

Experimental Protocols

The following are detailed protocols for conducting peripheral nerve block studies in rodent models. Due to the limited specific protocols for this compound, a general protocol for sciatic nerve block is provided, which can be adapted.

General Sciatic Nerve Block Protocol in Rats

This protocol is based on established methods for other local anesthetics and should be optimized for this compound.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) for dilution

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Insulin syringes with 29-30 gauge needles

  • Electric clippers or depilatory cream

  • Povidone-iodine or chlorhexidine for skin preparation

  • Heating pad to maintain body temperature

  • Nerve stimulator (optional, for precise nerve location)

  • Ultrasound system with a high-frequency linear probe (optional, for guided injection)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an approved institutional protocol.

    • Confirm adequate anesthetic depth by absence of pedal withdrawal reflex.

    • Shave the fur over the lateral aspect of the thigh, from the hip to the knee.

    • Cleanse the injection site with povidone-iodine or chlorhexidine.

    • Place the animal in lateral recumbency with the limb to be injected facing upwards.

  • Drug Preparation:

    • Prepare fresh solutions of this compound in sterile saline on the day of the experiment.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • The concentration of this compound should be determined based on pilot dose-finding studies. A starting point could be concentrations similar to those used for procaine, adjusted for any known potency differences.

  • Injection Technique (Blind or Landmark-Based):

    • Palpate the greater trochanter and the knee joint. The sciatic nerve is located in the groove between the major muscle groups of the thigh.

    • Insert the needle perpendicular to the skin, just posterior to the femur.

    • A gentle "pop" may be felt as the needle passes through the fascia.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the desired volume of this compound solution (typically 0.1-0.3 mL for a rat).

  • Injection Technique (Ultrasound-Guided - Recommended for accuracy):

    • Apply sterile ultrasound gel to the probe and the injection site.

    • Visualize the sciatic nerve in cross-section. It will appear as a hyperechoic structure.

    • Insert the needle in-plane with the ultrasound probe and advance it towards the nerve.

    • Once the needle tip is adjacent to the nerve, inject the local anesthetic and visualize its spread around the nerve.

  • Post-Injection Monitoring and Assessment:

    • Allow the animal to recover from anesthesia on a heating pad.

    • Assess sensory and motor block at predetermined time points.

Assessment of Sensory Block

Method: Hot Plate Test

  • Place the rat on a hot plate maintained at a constant temperature (e.g., 52-55°C).

  • Record the latency to a nociceptive response (e.g., paw licking, jumping).

  • A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage.

  • An increase in latency compared to baseline indicates a sensory block.

Assessment of Motor Block

Method: Weight-Bearing Test

  • Allow the rat to walk on a flat surface.

  • Observe for any deficits in the injected limb, such as dragging or inability to bear weight.

  • A scoring system can be used to quantify the degree of motor impairment.

Method: Grip Strength Test

  • Allow the rat to grasp a wire mesh or a bar connected to a force gauge.

  • Gently pull the rat away from the gauge and record the maximum force exerted.

  • A decrease in grip strength in the injected limb compared to baseline indicates a motor block.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a peripheral nerve block study in an animal model.

G cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase protocol_dev Protocol Development & IACUC Approval animal_acclimation Animal Acclimation protocol_dev->animal_acclimation drug_prep Propoxycaine HCl Solution Preparation animal_acclimation->drug_prep anesthesia Anesthesia Induction & Monitoring drug_prep->anesthesia nerve_block Sciatic Nerve Block Injection anesthesia->nerve_block recovery Recovery from Anesthesia nerve_block->recovery behavioral_testing Sensory & Motor Block Assessment recovery->behavioral_testing data_collection Data Collection (Onset, Duration) behavioral_testing->data_collection histology Neurotoxicity Assessment (Optional Histology) behavioral_testing->histology data_analysis Statistical Analysis data_collection->data_analysis report report data_analysis->report Final Report

Peripheral Nerve Block Experimental Workflow

Safety and Toxicity Considerations

As an ester-type local anesthetic, this compound is expected to be metabolized by plasma esterases. However, all local anesthetics have the potential for systemic toxicity if absorbed in sufficient quantities, and neurotoxicity at the site of injection, particularly at high concentrations.[8][9]

Potential Adverse Effects:

  • Systemic Toxicity: Central nervous system (CNS) effects (e.g., seizures) and cardiovascular effects (e.g., arrhythmias, cardiac depression).

  • Neurotoxicity: Direct damage to nerve fibers, which can be concentration-dependent. In vitro studies on other local anesthetics have shown that they can induce apoptosis in neuronal cells.[9]

Recommendations:

  • Conduct dose-ranging studies to determine the minimum effective concentration to minimize the risk of toxicity.

  • Monitor animals closely for signs of systemic toxicity during and after the procedure.

  • For terminal studies, consider harvesting nerve tissue for histological analysis to assess for signs of neurotoxicity (e.g., axonal degeneration, inflammation).

Conclusion

This compound offers a subject for investigation into the structure-activity relationships of local anesthetics. The protocols and data presented here, though limited by the scarcity of specific studies on this compound, provide a solid foundation for researchers to design and conduct rigorous preclinical evaluations of its efficacy and safety in peripheral nerve block models. Careful experimental design, including the use of appropriate controls and validated assessment methods, will be crucial for generating reliable and reproducible data.

References

Application Note: Cell-Based Assays for Determining the Cytotoxicity of Propoxycaine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propoxycaine is an ester-type local anesthetic previously used in dental procedures, often in combination with procaine.[1][2] Its primary mechanism of action involves blocking voltage-gated sodium channels in nerve cells, thereby inhibiting the transmission of pain signals.[2][3][4][5] Although it was removed from the U.S. market in 1996, investigating the cytotoxic profile of propoxycaine hydrochloride and related ester anesthetics remains relevant for understanding their off-target effects and for the safety assessment of novel anesthetic compounds.[1][2]

The cytotoxic mechanisms of this compound are not extensively documented. However, studies on the related local anesthetic procaine have shown that it can induce cell cycle arrest, apoptosis, and mitochondrial damage, and increase the production of intracellular reactive oxygen species (ROS).[6][7] It is hypothesized that propoxycaine may exert cytotoxicity through similar pathways.

This document provides a comprehensive set of protocols for cell-based assays to systematically evaluate the cytotoxicity of this compound. The workflow begins with broad screening assays to determine overall effects on cell viability and membrane integrity, followed by more specific mechanistic assays to elucidate the pathways of cell death, such as apoptosis and oxidative stress.

Experimental Overview and Workflow

A tiered approach is recommended to characterize the cytotoxicity of this compound. The initial phase involves screening assays to determine the concentration-dependent effects on cell viability. Positive hits then proceed to mechanistic studies to identify the underlying cellular pathways.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation start Select Cell Line(s) & Culture treat Treat with Propoxycaine HCl (Dose-Response & Time-Course) start->treat viability Cell Viability Assays (MTT, MTS, or ATP-based) treat->viability membrane Membrane Integrity Assay (LDH Release) treat->membrane analysis1 Data Analysis: Calculate IC50 Values viability->analysis1 membrane->analysis1 apoptosis Apoptosis Assay (Annexin V / PI Staining) analysis1->apoptosis Proceed if Cytotoxic analysis2 Elucidate Mechanism of Cell Death apoptosis->analysis2 ros ROS Production Assay (DCFH-DA Staining) ros->analysis2 mmp Mitochondrial Potential Assay (TMRE or JC-1 Staining) mmp->analysis2

Caption: Experimental workflow for assessing propoxycaine HCl cytotoxicity.

Part 1: Cytotoxicity Screening Protocols

These initial assays are designed to quantify the effect of this compound on cell viability and cytotoxicity.

Protocol 1.1: MTT/MTS Assay for Metabolic Activity

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT or MTS) to a colored formazan product by metabolically active cells, which serves as an indicator of cell viability.[8][9]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or SDS) for MTT assay

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include untreated (vehicle) control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

    • For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[8]

  • Quantification:

    • For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

    • For MTS: No solubilization step is needed.

  • Read Absorbance: Measure the absorbance on a microplate reader. For MTT, read at ~570 nm. For MTS, read at ~490 nm.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 1.2: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[10]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Serum-free culture medium

  • Commercial LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)

  • 10X Lysis Buffer (provided in most kits)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT/MTS protocol. Use serum-free medium for the final 4 hours if the presence of serum LDH is a concern.

  • Prepare Controls:

    • Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to control wells 30-45 minutes before the end of incubation.

    • Spontaneous LDH Release: Use untreated cells.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Data Presentation: Illustrative Cytotoxicity Screening

The following tables represent example data that could be generated from the screening assays. Data is based on findings for the related anesthetic, procaine, and should be considered illustrative.[6]

Table 1: Dose-Dependent Effect of Propoxycaine HCl on Cell Viability (% of Control)

Concentration (mM) Cell Line A (24h) Cell Line A (48h) Cell Line B (24h) Cell Line B (48h)
0 (Control) 100 ± 4.5 100 ± 5.1 100 ± 3.9 100 ± 4.2
0.5 95 ± 3.8 88 ± 4.3 98 ± 4.1 92 ± 3.7
1.0 82 ± 5.2 71 ± 4.9 90 ± 3.5 79 ± 4.5
2.0 65 ± 4.1 48 ± 3.6 75 ± 4.0 55 ± 3.9
5.0 41 ± 3.9 25 ± 2.8 52 ± 3.1 30 ± 3.2
10.0 18 ± 2.5 9 ± 1.9 28 ± 2.8 14 ± 2.1

| IC50 (mM) | ~4.5 | ~2.1 | ~4.8 | ~2.5 |

Table 2: LDH Release upon Treatment with Propoxycaine HCl (% Cytotoxicity)

Concentration (mM) Cell Line A (24h) Cell Line B (24h)
0 (Control) 5 ± 1.2 4 ± 0.9
1.0 12 ± 2.1 10 ± 1.8
2.0 25 ± 3.5 21 ± 2.9
5.0 58 ± 4.8 49 ± 4.1

| 10.0 | 85 ± 5.5 | 79 ± 5.2 |

Part 2: Mechanistic Investigation Protocols

These assays help to determine the mode of cell death induced by this compound.

Protocol 2.1: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorochrome-conjugated Annexin V.[11][13] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells.[11]

Materials:

  • 6-well plates or T25 flasks

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer (provided in kit)

  • Propidium Iodide (PI) solution (provided in kit)

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1-5 x 10⁵ cells/well in a 6-well plate) and treat with this compound at concentrations around the calculated IC50 for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and once with 1X Binding Buffer.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2.2: Intracellular ROS Detection

This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent compound DCF.[14][15]

Materials:

  • DCFH-DA stock solution (10 mM in DMSO)

  • Serum-free medium

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described previously. Include a positive control (e.g., H₂O₂).

  • Dye Loading: Remove the treatment medium and wash cells once with warm, serum-free medium.

  • Add 100 µL of DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) to each well.[14]

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.[16]

  • Washing: Remove the dye solution and wash the cells twice with PBS.

  • Quantification: Add 100 µL of PBS to each well. Measure fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.[15][16]

Protocol 2.3: Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential (ΔΨm) is a key event in early apoptosis. This can be measured using fluorescent dyes like TMRE or JC-1.[17]

Materials:

  • TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye

  • FCCP (a mitochondrial uncoupler for positive control)

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader

Procedure (using TMRE):

  • Cell Seeding and Treatment: Seed and treat cells as previously described. In separate wells, treat with FCCP (e.g., 20 µM) for 10-20 minutes as a positive control for depolarization.[18][19]

  • Dye Loading: Add TMRE to the culture medium to a final concentration of 50-200 nM.[18][20]

  • Incubation: Incubate for 20-30 minutes at 37°C, protected from light.

  • Washing: Gently remove the medium and wash twice with warm PBS or assay buffer.

  • Quantification: Add 100 µL of assay buffer to each well. Immediately measure fluorescence using a microplate reader (Excitation/Emission ~549/575 nm).[20][21] A decrease in fluorescence intensity indicates a loss of ΔΨm.

Hypothesized Signaling Pathway of Propoxycaine-Induced Cytotoxicity

Based on studies of related local anesthetics like procaine, this compound may induce cytotoxicity by inhibiting key cell survival pathways, leading to mitochondrial dysfunction and apoptosis.[6][7][22]

G cluster_0 Cellular Response to Propoxycaine HCl cluster_1 Inhibition of Survival Pathways cluster_2 Mitochondrial Dysfunction cluster_3 Apoptotic Cascade Propoxycaine Propoxycaine HCl PI3K PI3K/AKT Pathway Propoxycaine->PI3K Inhibits (Hypothesized) ERK ERK Pathway Propoxycaine->ERK Inhibits (Hypothesized) Mito Loss of Mitochondrial Membrane Potential (ΔΨm) PI3K->Mito Leads to ERK->Mito Leads to ROS Increased ROS Production Mito->ROS Caspase Caspase Activation Mito->Caspase ROS->Mito Further Depolarization Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized pathway for propoxycaine HCl-induced cytotoxicity.

References

Application Notes and Protocols for the Identification of Propoxycaine Hydrochloride Metabolites using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycaine hydrochloride is an ester-type local anesthetic that functions by blocking nerve conduction through the inhibition of voltage-gated sodium channels.[1][2] Its clinical efficacy is influenced by factors such as lipid solubility and the pH of the surrounding tissue.[1] Understanding the metabolic fate of propoxycaine is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development. The primary metabolic pathway for propoxycaine, like other ester-type local anesthetics, is hydrolysis. This process is primarily mediated by plasma esterases and to a lesser extent, by liver esterases.[1][2][3] This rapid metabolism results in a relatively short duration of action.[1]

This document provides detailed application notes and protocols for the identification and quantification of the major metabolites of this compound using liquid chromatography-mass spectrometry (LC-MS).

Metabolic Pathway of this compound

This compound undergoes hydrolysis, breaking the ester linkage to yield two primary metabolites:

  • Para-aminobenzoic acid (PABA) [3]

  • 2-(Diethylamino)ethanol

The formation of PABA is a common characteristic of ester-type local anesthetics and is associated with potential allergic reactions in some individuals.[3]

Below is a diagram illustrating the metabolic hydrolysis of this compound.

G Propoxycaine Propoxycaine Hydrolysis Hydrolysis (Plasma and Liver Esterases) Propoxycaine->Hydrolysis PABA para-Aminobenzoic Acid (PABA) Hydrolysis->PABA DEAE 2-(Diethylamino)ethanol Hydrolysis->DEAE

Caption: Metabolic Pathway of Propoxycaine.

Experimental Protocols

The following protocols are designed for the analysis of propoxycaine and its metabolites in biological matrices, primarily plasma and urine. These are based on established methods for similar local anesthetics and may require optimization for specific instrumentation and experimental conditions.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest.

3.1.1. Protein Precipitation (for Plasma Samples)

This method is rapid and suitable for initial screening.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of propoxycaine or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

3.1.2. Solid-Phase Extraction (SPE) (for Plasma and Urine Samples)

SPE offers cleaner extracts and higher recovery, making it suitable for quantitative analysis.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Loading: Dilute 100 µL of plasma or urine with 900 µL of 100 mM phosphate buffer (pH 6.0) containing the internal standard and load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the separation of propoxycaine and its metabolites.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is recommended for high sensitivity and selectivity.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimize for specific instrument
MRM Transitions See Table 1

Data Presentation

Quantitative data should be presented in clear and structured tables. The following tables provide examples of expected MRM transitions and representative quantitative data.

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Propoxycaine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propoxycaine295.2100.120
138.115
para-Aminobenzoic Acid (PABA)138.1120.110
92.125
2-(Diethylamino)ethanol118.286.210
58.115
Internal Standard (IS)e.g., Procaine-d4e.g., 241.2e.g., 100.1

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Table 2: Representative Quantitative Analysis of Propoxycaine Metabolites in Spiked Plasma (Example Data)

AnalyteSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Propoxycaine109.898.04.5
100101.2101.23.2
1000995.499.52.8
PABA1010.2102.05.1
10098.798.73.8
10001005.6100.62.5
2-(Diethylamino)ethanol109.595.06.2
100103.1103.14.1
1000990.899.13.0

%RSD: Percent Relative Standard Deviation

Experimental Workflow

The overall workflow for the identification and quantification of propoxycaine metabolites is summarized in the diagram below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis BiologicalSample Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction BiologicalSample->SPE Evaporation Evaporation & Reconstitution ProteinPrecipitation->Evaporation SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification MetaboliteID Metabolite Identification Quantification->MetaboliteID

Caption: LC-MS Workflow for Propoxycaine Metabolites.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the successful identification and quantification of this compound and its primary metabolites, para-aminobenzoic acid and 2-(diethylamino)ethanol, using liquid chromatography-mass spectrometry. Adherence to these methodologies, with appropriate optimization for specific laboratory conditions, will enable researchers and drug development professionals to accurately characterize the metabolic profile of propoxycaine, contributing to a more complete understanding of its pharmacology and safety.

References

Troubleshooting & Optimization

Improving the aqueous solubility of propoxycaine hydrochloride for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of propoxycaine hydrochloride for experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

The reported aqueous solubility of this compound varies across different sources. It is cited as being soluble in water at concentrations of 100 mg/mL and 80 mg/mL.[1][2] However, other data suggests a much lower solubility of 10 µg/mL.[3][4] This variability may be due to differences in experimental conditions such as temperature and pH. The hydrochloride salt form is intended to enhance its water solubility.[5][6]

Q2: What are the recommended solvents for dissolving this compound?

Besides water, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. Solubility in DMSO has been reported to be ≥ 83 mg/mL and 60 mg/mL.[2][7] It is also slightly soluble in methanol.[8] For in vivo experiments, complex solvent systems are often employed to achieve the desired concentration and stability.

Q3: Are there any physical methods to aid in the dissolution of this compound?

Yes, applying heat and/or sonication can significantly aid in the dissolution of this compound, especially when precipitation or phase separation occurs during preparation.[1][7] Heating the solution to 37°C while using an ultrasonic bath can be effective.[7]

Q4: How should I prepare a stock solution of this compound?

When preparing a stock solution, it is crucial to select an appropriate solvent based on the desired concentration.[7] If using water, the resulting solution should be filtered and sterilized with a 0.22 μm filter before use.[1] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1][7]

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Issue Possible Cause Troubleshooting Steps
Precipitation upon mixing The concentration exceeds the solubility limit in the current solvent.1. Gently heat the solution (e.g., to 37°C) while stirring.[7] 2. Use an ultrasonic bath to facilitate dissolution.[1][7] 3. If precipitation persists, consider using a co-solvent system (see Experimental Protocols).
Cloudy or unclear solution Incomplete dissolution or presence of insoluble impurities.1. Continue sonication and/or gentle heating. 2. If impurities are suspected, filter the solution through a 0.22 μm filter.[1]
Phase separation in co-solvent system The solvents are not miscible in the prepared ratios, or the drug has precipitated.1. Ensure the solvents are added in the correct order as specified in the protocol.[1] 2. Vortex or mix thoroughly after the addition of each solvent. 3. Use sonication to create a uniform solution.[1]
Instability of the prepared solution over time The compound may be degrading, or the solution is supersaturated.1. Prepare fresh solutions for each experiment, especially for in vivo studies.[1] 2. Store stock solutions appropriately (aliquoted at -20°C or -80°C).[1][7] 3. Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for experimental use.

Protocol 1: High Concentration Aqueous Stock Solution

This protocol is suitable for preparing a high-concentration stock solution in water.

  • Weigh the desired amount of this compound powder.

  • Add deionized water to achieve a concentration of up to 100 mg/mL.[1]

  • Use an ultrasonic bath to aid dissolution until the solution is clear.

  • Sterilize the solution by passing it through a 0.22 μm syringe filter.

  • Aliquot and store at -20°C or -80°C.

Protocol 2: Co-Solvent System for In Vivo Use

This protocol utilizes a co-solvent system to enhance solubility and is suitable for in vivo applications.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution.

  • Add 400 μL of PEG300 and mix thoroughly.

  • Add 50 μL of Tween-80 and mix until the solution is uniform.

  • Add 450 μL of saline to reach a final volume of 1 mL. The final concentration will be ≥ 2.08 mg/mL.

Protocol 3: Cyclodextrin-Based Formulation

This protocol uses a cyclodextrin to improve the aqueous solubility of this compound.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

  • To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained. The final concentration will be ≥ 2.08 mg/mL.

Data Summary

Solvent Solubility Molar Concentration Source
Water100 mg/mL302.25 mM[1]
Water80 mg/mL241.80 mM[2]
Water10 µg/mL-[3][4]
DMSO≥ 83 mg/mL250.87 mM[7]
DMSO60 mg/mL181.35 mM[2]
DMSO50 mg/mL151.13 mM[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL6.29 mM[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL6.29 mM[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL6.29 mM[1]

Visualizations

This compound Dissolution Workflow

start Start: Weigh Propoxycaine HCl Powder add_solvent Add Aqueous Solvent (e.g., Water) start->add_solvent mix Mix/Vortex add_solvent->mix check_dissolution Is the solution clear? mix->check_dissolution ultrasonicate Apply Sonication and/or Gentle Heat check_dissolution->ultrasonicate No end_clear End: Clear Solution Ready for Use/Storage check_dissolution->end_clear Yes ultrasonicate->mix troubleshoot Troubleshooting Needed ultrasonicate->troubleshoot co_solvent Consider Co-Solvent System (See Protocols) troubleshoot->co_solvent

Caption: Workflow for dissolving this compound.

Mechanism of Action: Sodium Channel Inhibition

This compound acts by inhibiting voltage-gated sodium channels, which is crucial for the initiation and conduction of nerve impulses. This blockade leads to a loss of sensation.[1][3]

propoxycaine Propoxycaine HCl na_channel Voltage-Gated Sodium Channel propoxycaine->na_channel Inhibits na_influx Sodium Ion (Na+) Influx na_channel->na_influx Allows depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Propagation depolarization->action_potential nerve_impulse Nerve Impulse Conduction action_potential->nerve_impulse sensation Sensation (e.g., Pain) nerve_impulse->sensation

Caption: Propoxycaine HCl signaling pathway.

References

Technical Support Center: Propoxycaine Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propoxycaine hydrochloride solutions. The information provided is designed to help address common challenges related to the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the primary causes?

A1: this compound, an ester-type local anesthetic, is susceptible to degradation through several pathways. The most common cause is the hydrolysis of its ester linkage, which is significantly influenced by the pH of the solution.[1][2] Other contributing factors can include exposure to elevated temperatures, light (photodegradation), and oxidizing agents.[3][4][5]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound is hydrolysis, which cleaves the ester bond. This process is expected to yield 4-amino-2-propoxybenzoic acid and diethylaminoethanol. The formation of para-aminobenzoic acid (PABA) is a known degradation product of the structurally similar compound, procaine hydrochloride.[2][6]

Q3: How does pH affect the stability of my this compound solution?

A3: The stability of ester-type local anesthetics like propoxycaine is highly dependent on pH.[7] For the related compound procaine hydrochloride, maximum stability is observed in the acidic pH range of 3 to 4.[8] As the pH becomes more alkaline, the rate of hydrolysis increases significantly.[3][9][10] Therefore, maintaining a slightly acidic pH is crucial for preventing degradation.

Q4: I need to prepare a stock solution of this compound. What are the recommended storage conditions?

A4: For optimal stability, stock solutions of this compound should be stored at low temperatures. Recommendations are typically -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[11][12] It is also advisable to prepare fresh solutions and use them promptly. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use vials.[12]

Q5: Can I heat my this compound solution to aid dissolution?

A5: While gentle heating can be used to aid in the dissolution of this compound, prolonged exposure to high temperatures will accelerate its degradation.[5][13] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in this compound Solution
Possible Cause Troubleshooting Step Recommended Action
High pH of the solution Measure the pH of your solution.Adjust the pH to a range of 3-4 using a suitable buffer system. Avoid alkaline conditions.
Elevated storage temperature Verify the storage temperature of your solution.Store stock solutions at -20°C or -80°C. For working solutions, maintain them at 2-8°C during use.[11][12]
Exposure to light Check if the solution is stored in a light-protected container.Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[4][14]
Presence of oxidizing agents Review the composition of your solution for any potential oxidizing agents.If possible, remove or replace components that may act as oxidizing agents. Consider purging the solution with an inert gas like nitrogen or argon.
Issue 2: Unexpected Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound Compare the retention times of the unexpected peaks with those of known degradation products (if available).Perform a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products.
Contamination of the solvent or glassware Run a blank injection of your solvent.Use fresh, high-purity solvents and ensure all glassware is thoroughly cleaned.
Interaction with other components in the formulation Analyze a solution of this compound in a simple solvent (e.g., water or methanol).If the peaks are absent in the simple solution, investigate potential interactions with other excipients in your formulation.

Data Presentation

The following table summarizes the stability of procaine hydrochloride, a structurally similar compound, under various conditions. This data can be used as a reference point for designing experiments with this compound.

Table 1: Stability of Procaine Hydrochloride in Solution

Condition pH Temperature (°C) Approximate Time to 10% Degradation Reference
Buffered Cardioplegia Solution7.3 - 7.622 (Room Temp)~2 days[15]
Buffered Cardioplegia Solution7.3 - 7.64 (Refrigerated)~11 days[15]
St. Thomas Concentrate4 - 522 (Room Temp)>168 days[8]
St. Thomas Concentrate4 - 54 (Refrigerated)>168 days[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate the stock solution at 70°C for 48 hours in a temperature-controlled oven.

  • Photolytic Degradation:

    • Expose the stock solution to a UV lamp (254 nm) or a photostability chamber for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (pH 3.0) and acetonitrile. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at a wavelength where both the parent drug and potential degradation products have significant absorbance (a UV scan of the stressed samples can help determine the optimal wavelength).

  • Analysis: Inject the samples from the forced degradation study to assess the method's ability to separate the parent peak from any degradation product peaks.

Visualizations

degradation_pathway propoxycaine This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) propoxycaine->hydrolysis degradation_product_1 4-Amino-2-propoxybenzoic Acid hydrolysis->degradation_product_1 degradation_product_2 Diethylaminoethanol hydrolysis->degradation_product_2

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis stock Propoxycaine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (70°C) stock->thermal photo Photolytic (UV light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc results Identify Degradation Products & Assess Stability hplc->results

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Degradation Observed check_ph Is pH > 4? start->check_ph adjust_ph Adjust pH to 3-4 check_ph->adjust_ph Yes check_temp Is storage temp > 8°C? check_ph->check_temp No adjust_ph->check_temp adjust_temp Store at 2-8°C or frozen check_temp->adjust_temp Yes check_light Exposed to light? check_temp->check_light No adjust_temp->check_light protect_light Use light-protective container check_light->protect_light Yes end Stability Improved check_light->end No protect_light->end

Caption: Troubleshooting logic for propoxycaine degradation.

References

Troubleshooting inconsistent results in propoxycaine hydrochloride electrophysiology experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in electrophysiology experiments involving propoxycaine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a local anesthetic that primarily functions by blocking voltage-gated sodium channels.[1][2] This inhibition prevents the influx of sodium ions necessary for the initiation and propagation of action potentials in nerve cells, leading to a loss of sensation.[1][2]

Q2: How should I prepare and store this compound solutions for electrophysiology experiments?

A2: For optimal results and to avoid precipitation, it is recommended to prepare stock solutions in a suitable solvent like DMSO or water, which may require ultrasonication for complete dissolution. It is crucial to aliquot the stock solution and store it at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution to the final concentration in your external recording solution on the day of the experiment.

Q3: What are the key factors that can influence the potency and consistency of this compound's effect?

A3: Several factors can affect the action of local anesthetics like propoxycaine:

  • pH: The effectiveness of propoxycaine is pH-dependent. An alkaline environment increases the proportion of the un-ionized form of the drug, which can more readily penetrate the nerve membrane.[3] Conversely, acidic conditions, such as in inflamed tissues, can decrease its effectiveness.

  • Lipid Solubility: Higher lipid solubility facilitates the passage of the anesthetic through the lipid-rich nerve cell membrane, enhancing its potency.

  • Temperature: Temperature can influence the kinetics of ion channels and the potency of local anesthetics. It is crucial to maintain a stable and consistent temperature throughout your experiments.[4][5]

  • Use-Dependence: The blocking effect of propoxycaine can be use-dependent, meaning that its inhibitory action is enhanced with repetitive stimulation (i.e., higher firing frequency of the neuron).[1][6][7]

Q4: I am having trouble forming a stable giga-ohm seal. What could be the issue?

A4: Difficulty in achieving a stable gigaseal is a common issue in patch-clamp experiments and can be caused by several factors:

  • Pipette-related issues: The pipette tip may be dirty, improperly fire-polished, or have an incorrect resistance for the cell type.[8][9][10]

  • Solution-related issues: The osmolarity difference between your internal and external solutions can impact seal formation. A slightly lower osmolarity in the internal solution (e.g., 10-15 mOsm lower) can sometimes facilitate sealing.[8][9] Ensure your solutions are filtered and free of precipitates.

  • Cell health: Unhealthy cells will not form good seals. Ensure proper cell culture conditions and handling.[9]

  • Mechanical instability: Vibrations from the surrounding environment can disrupt seal formation. Ensure your setup is on an anti-vibration table.[11]

  • Pressure control: Inadequate or fluctuating positive pressure when approaching the cell can lead to a dirty pipette tip and prevent sealing.[8]

Troubleshooting Inconsistent Results

Problem 1: High variability in the blocking effect of this compound between experiments.

Potential Cause Troubleshooting Steps
Inconsistent Drug Concentration - Prepare fresh working solutions daily from a properly stored, aliquoted stock. - Ensure complete dissolution of the compound in the external solution. - Calibrate your pipettes regularly to ensure accurate dilutions.
pH Drift in External Solution - Use a high-quality buffer (e.g., HEPES) in your external solution and verify the pH before each experiment. - If using a bicarbonate buffer system, ensure continuous and stable carbogen (95% O2 / 5% CO2) bubbling to maintain pH.
Temperature Fluctuations - Use a temperature controller for your perfusion system and recording chamber to maintain a constant temperature.[5] - Monitor and record the bath temperature throughout the experiment.
Variability in Cell Health - Standardize cell culture and passage number. - Only use cells with a healthy appearance (e.g., smooth membrane, clear cytoplasm). - Monitor the resting membrane potential and input resistance of cells before drug application.

Problem 2: The observed IC50 value is significantly different from expected values.

Potential Cause Troubleshooting Steps
Incorrect Voltage Protocol - Local anesthetic block is often voltage-dependent. Ensure your voltage protocol for eliciting sodium currents is consistent across all experiments. - Consider that the affinity of the drug can differ for resting, open, and inactivated states of the sodium channel.[3]
Use-Dependent Effects - The frequency of stimulation can affect the degree of block.[6][7] Standardize the frequency of your voltage pulses. - To specifically investigate use-dependent block, apply a train of depolarizing pulses.
Compound Identity and Purity - Verify the identity and purity of your this compound sample with the supplier's certificate of analysis. - Note that some literature refers to "propoxyphene," a structurally different opioid analgesic that also exhibits sodium channel blocking properties.[1] Ensure you are working with the correct compound.

Problem 3: Unstable recordings or sudden loss of the whole-cell patch.

Potential Cause Troubleshooting Steps
Mechanical Drift - Ensure the micromanipulator is securely fastened and that there is no drift in the pipette position over time.[11] - Minimize movement and vibrations around the rig during recordings.
Poor Seal Quality - Even with a gigaseal, a slow decline in seal resistance can lead to unstable recordings. Aim for seals >2 GΩ. - If the seal is unstable from the beginning, refer to the gigaseal troubleshooting tips in the FAQ.
Solution Exchange Issues - Ensure a smooth and continuous flow from your perfusion system to avoid mechanical disruption of the patch. - Check for air bubbles in the perfusion lines.
Electrical Noise - Identify and eliminate sources of electrical noise from nearby equipment.[4][12][13][14][15] - Ensure proper grounding of all components of your electrophysiology rig.[4][13]

Data Presentation: Comparative IC50 Values

Due to the limited availability of specific IC50 values for this compound in electrophysiology studies, the following table presents data for the structurally related local anesthetic, procaine , to provide a general reference range. Researchers should determine the IC50 for this compound empirically under their specific experimental conditions.

Compound Ion Channel Cell Type IC50 (µM) Reference
ProcaineVoltage-gated Sodium ChannelsFrog Sciatic Nerve~1100 (at pH 7.4)[16]
ProcaineVoltage-gated Sodium ChannelsFrog Sciatic Nerve~150 (at pH 9.2)[16]

This table is intended for comparative purposes only. Actual IC50 values for this compound may vary.

Experimental Protocols

Detailed Methodology: Whole-Cell Voltage-Clamp Recording to Assess Use-Dependent Block of Sodium Channels

This protocol provides a general framework for investigating the use-dependent block of voltage-gated sodium channels by this compound in a mammalian cell line expressing a specific sodium channel subtype (e.g., HEK293 cells expressing Nav1.5).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the sodium channel of interest on glass coverslips.
  • Use cells at 70-90% confluency for experiments.
  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310-320 mOsm.
  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Osmolarity ~290-300 mOsm.
  • This compound Stock Solution: Prepare a 100 mM stock in DMSO. Store in aliquots at -20°C.
  • Working Solutions: Dilute the stock solution in the external solution to the desired final concentrations (e.g., 1, 10, 30, 100, 300 µM) on the day of the experiment.

3. Electrophysiology Setup:

  • Use a patch-clamp amplifier and a data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Use an inverted microscope to visualize the cells.
  • Ensure the perfusion system allows for rapid solution exchange.
  • Maintain a constant temperature (e.g., 22-25°C or 37°C) using a temperature controller.

4. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a selected cell.
  • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the majority of sodium channels are in the resting state.
  • Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a baseline sodium current.
  • Perfuse the cell with the external solution containing the desired concentration of this compound.
  • To assess tonic block: After a stable baseline is achieved in the presence of the drug, apply single depolarizing pulses at a low frequency (e.g., 0.1 Hz).
  • To assess use-dependent block: Apply a train of depolarizing pulses (e.g., 20 ms pulses to 0 mV at a frequency of 5 or 10 Hz).
  • Record the peak inward current for each pulse in the train.
  • Wash out the drug with the control external solution and monitor for recovery of the sodium current.
  • Repeat the protocol for a range of this compound concentrations to generate a dose-response curve.

5. Data Analysis:

  • Measure the peak sodium current amplitude for each voltage pulse.
  • For use-dependent block, normalize the peak current of each pulse in the train to the peak current of the first pulse.
  • Plot the normalized peak current as a function of the pulse number.
  • To determine the IC50, plot the percentage of current inhibition as a function of the drug concentration and fit the data with a Hill equation.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with Nav1.x) Approach_Cell Approach Cell with Positive Pressure Cell_Culture->Approach_Cell Solution_Prep Prepare Solutions (Internal, External, Drug) Solution_Prep->Approach_Cell Pipette_Pull Pull & Fire-Polish Patch Pipettes Pipette_Pull->Approach_Cell Form_Seal Form Gigaseal Approach_Cell->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Sodium Currents Whole_Cell->Record_Baseline Apply_Drug Apply Propoxycaine HCl Record_Baseline->Apply_Drug Record_Block Record Blocked Sodium Currents Apply_Drug->Record_Block Washout Washout Drug Record_Block->Washout Measure_Current Measure Peak Current Amplitude Record_Block->Measure_Current Dose_Response Generate Dose-Response Curve Measure_Current->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Experimental workflow for assessing this compound effects.

G cluster_membrane Cell Membrane cluster_pore Na_Channel Voltage-Gated Sodium Channel Block Block of Ion Conduction Na_Channel->Block Causes Pore_In Pore_Out Pore_In->Block Prevents Influx Propoxycaine_Ext Propoxycaine HCl (Extracellular) Propoxycaine_Int Propoxycaine (Intracellular) Propoxycaine_Ext->Propoxycaine_Int Lipid Bilayer Diffusion Propoxycaine_Int->Na_Channel Binds to Receptor Site Na_Ion_Ext Na+ Ion (Extracellular) Na_Ion_Ext->Pore_In Depolarization Opens Channel Na_Ion_Int Na+ Ion (Intracellular)

References

Technical Support Center: Enhancing the Stability of Propoxycaine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propoxycaine hydrochloride formulations. The information is designed to address common stability challenges and provide a framework for developing robust formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As an ester-type local anesthetic, this compound is most susceptible to hydrolysis.[1][2] This reaction typically cleaves the ester linkage, yielding 4-amino-2-propoxybenzoic acid and diethylaminoethanol. Other potential degradation pathways, which should be investigated through forced degradation studies, include oxidation and photolysis.[3][4]

Q2: Which environmental factors have the most significant impact on the stability of this compound solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH and temperature.[5] Ester hydrolysis is often catalyzed by acidic or basic conditions.[4] Elevated temperatures will accelerate the rate of degradation.[5] Exposure to light can also lead to photodegradation, and the presence of oxidizing agents may initiate oxidative degradation.[6]

Q3: What are some common excipients that can be used to improve the stability of this compound formulations?

A3: Several types of excipients can enhance the stability of drug formulations.[7][8] For this compound, consider the following:

  • Buffers: To maintain the pH of the formulation within a stable range. Citric acid and phosphate buffers are commonly used.[8]

  • Antioxidants: To protect against oxidative degradation. Examples include ascorbic acid and sodium metabisulfite.[8]

  • Chelating Agents: To bind metal ions that can catalyze oxidative reactions. Ethylenediaminetetraacetic acid (EDTA) is a common choice.[8]

  • Cryoprotectants/Lyoprotectants: For lyophilized formulations, these can protect the drug during freezing and drying.

Q4: How can I monitor the stability of my this compound formulation?

A4: A stability-indicating analytical method is crucial for monitoring the concentration of the active pharmaceutical ingredient (API) and detecting the formation of degradation products. High-performance liquid chromatography (HPLC) with UV detection is a common and effective technique.[3][9] The method must be validated to ensure it can separate the parent drug from all potential degradation products.[9]

Troubleshooting Guide

Problem 1: Rapid loss of potency in my aqueous formulation of this compound.

  • Question: My preliminary stability studies show a significant decrease in the concentration of this compound within a short period at room temperature. What is the likely cause and how can I address it?

  • Answer: The most probable cause is hydrolysis of the ester linkage, a common issue with ester-type local anesthetics.[1][2] This degradation is highly dependent on the pH of your formulation.

    • Troubleshooting Steps:

      • pH Profiling: Determine the pH of optimal stability for this compound by conducting a pH-rate profile study. This involves formulating the drug at various pH values and monitoring its degradation over time.

      • Buffering Agents: Incorporate a suitable buffer system (e.g., citrate, phosphate) to maintain the pH at its most stable point.[8]

      • Storage Temperature: Store the formulation at refrigerated temperatures (2-8 °C) to significantly slow down the hydrolysis rate.[5]

Problem 2: The appearance of unknown peaks in the chromatogram during stability testing.

  • Question: During my HPLC analysis of a stability sample, I am observing new peaks that are not present in the initial formulation. How do I identify these and prevent their formation?

  • Answer: These new peaks likely represent degradation products. Identifying them is a key step in understanding the degradation pathway and developing a stable formulation.

    • Troubleshooting Steps:

      • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products.[10] This can help in tentatively identifying the peaks seen in your stability study.

      • Mass Spectrometry (MS): Use a hyphenated technique like LC-MS to determine the mass of the unknown peaks and elucidate their structures.[6]

      • Preventative Measures: Once the degradation pathway is understood, you can take specific measures to prevent it. For example, if oxidative degradation is confirmed, add an antioxidant to the formulation and consider packaging under an inert atmosphere (e.g., nitrogen).[8]

Problem 3: My lyophilized this compound formulation shows poor reconstitution or degradation upon storage.

  • Question: After lyophilization, my this compound cake is difficult to reconstitute, or the reconstituted solution shows significant degradation. What could be wrong?

  • Answer: This could be due to an inappropriate formulation for lyophilization or an unoptimized lyophilization cycle.

    • Troubleshooting Steps:

      • Excipient Selection: Ensure you are using appropriate cryoprotectants (e.g., mannitol, sucrose) to protect the drug during freezing and lyoprotectants to stabilize it in the dried state.

      • pH Control: The pH of the pre-lyophilized solution is critical. Ensure it is buffered to the pH of maximum stability.

      • Moisture Content: High residual moisture in the lyophilized cake can lead to instability. Optimize the secondary drying phase of your lyophilization cycle to achieve a low, consistent moisture content.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 40°C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)
3.00.0987.1
4.00.04515.4
5.00.02133.0
6.00.03818.2
7.00.0858.2
8.00.1973.5

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 2: Summary of Forced Degradation Studies for this compound (Illustrative)

Stress Condition% DegradationNumber of DegradantsObservations
0.1 M HCl, 60°C, 24h15.22Significant degradation observed.
0.1 M NaOH, 60°C, 8h21.52Rapid degradation.
10% H₂O₂, RT, 24h8.73Moderate degradation with multiple products.
Photostability (ICH Q1B)5.31Minor degradation observed.
Thermal (80°C, 48h)2.81Relatively stable to dry heat.

Note: This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. Actual results will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 8 hours). Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 10% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. Dilute samples for analysis.

  • Photolytic Degradation: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples against a dark control.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve and dilute the sample for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • A: Prepare an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).

    • B: Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of polar and non-polar compounds. For example:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Gradient back to 95% A, 5% B

    • 25-30 min: Re-equilibration

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to check for peak purity. A wavelength of approximately 290 nm may be suitable for detecting the parent drug and PABA-like degradants.[11]

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.[9]

Visualizations

G Potential Degradation Pathway of this compound Propoxycaine_HCl This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Propoxycaine_HCl->Hydrolysis Oxidation Oxidation Propoxycaine_HCl->Oxidation Photolysis Photolysis Propoxycaine_HCl->Photolysis Degradant_A 4-Amino-2-propoxybenzoic Acid Hydrolysis->Degradant_A Degradant_B Diethylaminoethanol Hydrolysis->Degradant_B Oxidative_Degradants Oxidative Degradants Oxidation->Oxidative_Degradants Photolytic_Degradants Photolytic Degradants Photolysis->Photolytic_Degradants

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Testing Start Start: Propoxycaine HCl Formulation Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Start->Forced_Degradation Stability_Study Place Formulation on Formal Stability Study (ICH Conditions) Start->Stability_Study Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate Method (ICH) Method_Development->Method_Validation Method_Validation->Stability_Study Use Validated Method Analysis Analyze Samples at Time Points (t=0, 3, 6... months) Stability_Study->Analysis Data_Evaluation Evaluate Data: Assay, Purity, Degradants Analysis->Data_Evaluation End End: Determine Shelf-Life Data_Evaluation->End

Caption: Workflow for this compound stability testing.

References

Refinement of propoxycaine hydrochloride dosage for specific nerve fiber types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propoxycaine hydrochloride to achieve differential nerve fiber blockade. Due to the limited availability of specific quantitative dosage data for this compound in contemporary literature, this guide focuses on the principles of differential nerve block and provides detailed methodologies for determining appropriate experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on nerve fibers?

A1: this compound is an ester-type local anesthetic that primarily functions by blocking voltage-gated sodium channels on the nerve cell membrane.[1][2] This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction and leading to a loss of sensation.[1][2][3]

Q2: What is a differential nerve block and how does it relate to this compound?

A2: A differential nerve block is the selective blockade of specific types of nerve fibers over others. This is often desirable in research to isolate the function of different nerve fiber populations. The susceptibility of a nerve fiber to a local anesthetic like this compound is influenced by several factors, including fiber diameter, myelination, and firing frequency.[4][5][6][7] Generally, smaller diameter and myelinated fibers are more sensitive to blockade.

Q3: Which nerve fiber types are most and least sensitive to local anesthetics?

A3: The general order of sensitivity to local anesthetics from most to least sensitive is:

  • Type B fibers (myelinated, preganglionic autonomic)[8][9]

  • Type A-delta (Aδ) fibers (small, myelinated, responsible for sharp pain and temperature)[8]

  • Type C fibers (small, unmyelinated, responsible for dull, aching pain)[4][8][10]

  • Type A-beta (Aβ) fibers (larger, myelinated, responsible for touch and pressure)

  • Type A-alpha (Aα) fibers (largest, myelinated, responsible for motor function and proprioception)[8][10]

However, some studies suggest that C-fibers can be more resistant than A-delta fibers despite their smaller size due to the lack of myelin.[5] The exact order can be influenced by the specific local anesthetic used.[10]

Q4: Is there a known standard dosage for using this compound to selectively block Aδ versus C fibers?

A4: There is a lack of specific, publicly available quantitative data detailing the precise concentrations of this compound required for a selective differential block of Aδ and C nerve fibers. Researchers will likely need to determine these concentrations empirically for their specific experimental model.

Experimental Protocols

Protocol 1: Ex Vivo Sciatic Nerve Preparation for Compound Action Potential (CAP) Recording

This protocol is a standard method to assess the effects of local anesthetics on different nerve fiber populations by recording compound action potentials.[11]

1. Nerve Dissection and Preparation:

  • Anesthetize the animal model (e.g., rat) according to approved institutional protocols.
  • Carefully dissect the sciatic nerve and place it in a recording chamber with oxygenated artificial cerebrospinal fluid (aCSF).
  • For enhanced drug permeability, the epineurium (the outer sheath of the nerve) can be carefully removed under a dissecting microscope.[11]

2. Electrode Placement:

  • Place the nerve across a series of electrodes in the recording chamber: a stimulating electrode at one end, and recording electrodes at a distance.
  • Use suction electrodes for stable recordings.

3. Stimulation and Recording:

  • Deliver electrical stimuli of varying intensities and durations to elicit CAPs corresponding to different fiber types.
  • A-fibers (including Aδ): Activated by lower intensity, shorter duration stimuli.
  • C-fibers: Require higher intensity, longer duration stimuli to activate.[11]
  • Record the CAPs using an appropriate amplifier and data acquisition system.

4. Data Analysis:

  • Measure the amplitude and conduction velocity of the different peaks of the CAP, which correspond to Aα/β, Aδ, and C fibers based on their conduction velocities.

5. This compound Application:

  • Establish a stable baseline recording.
  • Perfuse the recording chamber with increasing concentrations of this compound dissolved in aCSF.
  • Record the changes in the Aδ and C-fiber components of the CAP at each concentration to generate a dose-response curve.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Nerve Fiber Conduction
Propoxycaine HCl Concentration (µM)% Inhibition of Aδ-fiber CAP Amplitude (Mean ± SEM)% Inhibition of C-fiber CAP Amplitude (Mean ± SEM)
0.1
1
10
100
1000
Table 2: General Characteristics of Key Sensory Nerve Fibers
Fiber TypeMyelinationDiameter (µm)Conduction Velocity (m/s)Sensation TransmittedGeneral Sensitivity to Local Anesthetics
A-delta (Aδ) Myelinated1-55-30Sharp, localized pain; temperatureHigh
C Unmyelinated0.2-1.50.5-2Dull, aching, poorly localized painModerate to High

Troubleshooting Guides

Issue 1: No discernible differential block between Aδ and C fibers.

  • Possible Cause 1: Inappropriate concentration range. The concentrations of this compound being tested may be too high, causing a non-selective block of all fiber types.

    • Solution: Test a wider range of concentrations, starting from very low (nanomolar) and increasing logarithmically.

  • Possible Cause 2: Issues with the nerve preparation. A damaged nerve or poor recording conditions can obscure subtle differences in fiber blockade.

    • Solution: Ensure the nerve is healthy and the recording setup is optimized for stable, low-noise recordings.

  • Possible Cause 3: The specific properties of propoxycaine. It is possible that propoxycaine has a narrow window for differential blockade.

    • Solution: Careful and precise control over the drug concentration and application time is crucial.

Issue 2: High variability in results between experiments.

  • Possible Cause 1: Inconsistent drug preparation. this compound solution may not be prepared consistently across experiments.

    • Solution: Prepare fresh solutions for each experiment from a reliable stock. Ensure complete dissolution.

  • Possible Cause 2: Differences in nerve preparations. Variability in the health or size of the dissected nerves.

    • Solution: Standardize the dissection procedure and use animals of a consistent age and weight.

  • Possible Cause 3: Temperature fluctuations. The temperature of the recording chamber can affect nerve conduction and the potency of the anesthetic.

    • Solution: Use a temperature-controlled recording chamber and maintain a physiological temperature.

Issue 3: Loss of all nerve activity, even at low concentrations.

  • Possible Cause 1: Nerve damage. The nerve may have been damaged during dissection or mounting.

    • Solution: Handle the nerve with extreme care, using appropriate tools and minimizing manipulation.

  • Possible Cause 2: Inaccurate drug concentration. A calculation error may have resulted in a much higher concentration of this compound than intended.

    • Solution: Double-check all calculations and dilutions.

Visualizations

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental_Workflow Start Start Dissection Sciatic Nerve Dissection Start->Dissection Mounting Mount Nerve in Recording Chamber Dissection->Mounting Stimulation Electrical Stimulation (Varying Intensity) Mounting->Stimulation Baseline Record Baseline CAP Stimulation->Baseline Drug_Application Apply Propoxycaine HCl (Increasing Concentrations) Baseline->Drug_Application Record_Response Record CAP at each Concentration Drug_Application->Record_Response Analysis Analyze Aδ and C-fiber Component Blockade Record_Response->Analysis End End Analysis->End

Caption: Workflow for determining the dose-response of propoxycaine HCl on nerve fibers.

Troubleshooting_Logic Problem No Differential Block Check_Concentration Is Concentration Range Appropriate? Problem->Check_Concentration Check_Prep Is Nerve Preparation Viable? Check_Concentration->Check_Prep Yes Solution_Concentration Adjust Concentration Range (Test Lower Concentrations) Check_Concentration->Solution_Concentration No Check_Drug_Properties Consider Propoxycaine's Intrinsic Properties Check_Prep->Check_Drug_Properties Yes Solution_Prep Optimize Dissection and Recording Setup Check_Prep->Solution_Prep No

Caption: Troubleshooting logic for the absence of a differential nerve block.

References

Validation & Comparative

Propoxycaine Hydrochloride vs. Procaine: A Comparative Analysis of Efficacy and Duration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and duration of action of two ester-type local anesthetics: propoxycaine hydrochloride and procaine. While this compound is no longer available on the U.S. market, a review of its properties in comparison to the well-established procaine offers valuable insights for the development of new local anesthetic agents. This analysis is supported by a summary of available data and detailed experimental methodologies.

Executive Summary

This compound was recognized for its rapid onset and longer duration of action compared to procaine hydrochloride.[1][2] Historically, it was often used in combination with procaine in dental procedures to leverage these enhanced properties.[1][2] Procaine, the first synthesized injectable local anesthetic, is characterized by a slower onset and shorter duration of action.[3][4] Both anesthetics function by blocking voltage-gated sodium channels, thereby preventing nerve impulse transmission.[2][3]

Data Presentation: Efficacy and Duration

Direct comparative quantitative data from head-to-head clinical trials of this compound and procaine hydrochloride as standalone agents are scarce in recent literature, largely due to propoxycaine's withdrawal from the market in 1996.[1][2] However, historical data and studies on combination products and procaine alone provide valuable benchmarks.

Anesthetic AgentOnset of ActionDuration of Action (Pulpal Anesthesia)Duration of Action (Soft Tissue Anesthesia)Notes
This compound Rapid (qualitative)[1][5]Longer than procaine (qualitative)[1]1 to 2 hours (approximate)[5]Data is primarily qualitative from historical use. Was noted to be 7-8 times more toxic than procaine.[1]
Procaine Hydrochloride Slow[3]~15-30 minutes (plain)30 to 60 minutes[6]Duration can be extended with the addition of a vasoconstrictor like epinephrine.[6]
Propoxycaine HCl & Procaine HCl Combination Rapid[1]~40 minutes2 to 3 hoursA common dental formulation combined 0.4% propoxycaine HCl and 2% procaine HCl with a vasoconstrictor.

Mechanism of Action: Signaling Pathway

Both propoxycaine and procaine are ester-type local anesthetics that exert their effect by blocking the propagation of nerve impulses. Their primary target is the voltage-gated sodium channels located on the inner surface of the nerve cell membrane.

By binding to these channels, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential. This blockade of sodium influx effectively stops the nerve from transmitting pain signals.

G cluster_membrane Nerve Cell Membrane Na_channel Voltage-gated Sodium Channel (Closed) Na_channel_open Voltage-gated Sodium Channel (Open) Na_channel->Na_channel_open Na_channel_blocked Voltage-gated Sodium Channel (Blocked) Na_channel_open->Na_channel_blocked Binding of Anesthetic Na_influx Na+ Influx Na_channel_open->Na_influx No_action_potential No Action Potential Na_channel_blocked->No_action_potential Nerve_impulse Nerve Impulse (Pain Signal) Nerve_impulse->Na_channel Depolarization Depolarization Action_potential Action Potential Propagation Depolarization->Action_potential Na_influx->Depolarization Anesthesia Anesthesia (Loss of Sensation) No_action_potential->Anesthesia Anesthetic Propoxycaine or Procaine Anesthetic->Na_channel_blocked

Caption: Mechanism of action for propoxycaine and procaine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of local anesthetics like propoxycaine and procaine.

Animal Model: Sciatic Nerve Block in Rodents

This protocol assesses the efficacy and duration of a local anesthetic by measuring the motor and sensory block of the sciatic nerve in rats or mice.

G cluster_workflow Sciatic Nerve Block Workflow Animal_prep Animal Preparation (Anesthesia, Hair Removal) Injection Sciatic Nerve Block Injection Animal_prep->Injection Sensory_test Sensory Block Assessment (e.g., Hot Plate Test) Injection->Sensory_test Motor_test Motor Block Assessment (e.g., Weight-Bearing Test) Injection->Motor_test Data_collection Record Onset and Duration of Block Sensory_test->Data_collection Motor_test->Data_collection

Caption: Workflow for assessing local anesthetic efficacy in a rodent model.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane). The hair over the injection site is clipped.

  • Injection: The local anesthetic solution (e.g., this compound or procaine hydrochloride) is injected at the sciatic notch. A control group receives a saline injection.

  • Sensory Block Assessment: The sensory block is evaluated using a modified hot plate test at predetermined intervals. The latency for the rat to withdraw its paw from the heat source is recorded. An increased latency indicates a sensory block.

  • Motor Block Assessment: The motor block is assessed by observing the rat's ability to bear weight on the injected limb. A scoring system can be used to quantify the degree of motor impairment.

  • Data Collection: The onset of the block is defined as the time from injection to the first sign of sensory or motor deficit. The duration of the block is the time from onset until the sensory and motor functions return to baseline.

Human Model: Dental Pulp Anesthesia Assessment

This protocol is used to determine the efficacy and duration of local anesthetics in a clinical dental setting using vital pulp testing.

G cluster_workflow Dental Pulp Anesthesia Assessment Workflow Patient_selection Patient Selection and Informed Consent Baseline_test Baseline Pulp Vitality Test (e.g., EPT) Patient_selection->Baseline_test Anesthetic_admin Administration of Local Anesthetic Baseline_test->Anesthetic_admin Post_admin_test Pulp Vitality Testing at Regular Intervals Anesthetic_admin->Post_admin_test Record_data Record Onset and Duration of Anesthesia Post_admin_test->Record_data

Caption: Workflow for assessing dental pulp anesthesia.

Methodology:

  • Patient Selection: Human subjects with vital, asymptomatic teeth are selected for the study. Informed consent is obtained.

  • Baseline Pulp Vitality Testing: The vitality of the test tooth is assessed pre-anesthesia using an electric pulp tester (EPT) or a cold stimulus (e.g., Endo-Ice®).[7] The patient's response threshold is recorded.

  • Anesthetic Administration: The local anesthetic is administered using a standard injection technique (e.g., infiltration or nerve block).

  • Post-Administration Testing: Pulp vitality testing is repeated at regular intervals (e.g., every 2 minutes) following the injection. The absence of a response to the maximum stimulus of the EPT or cold test indicates profound pulpal anesthesia.[7]

  • Data Recording: The onset of anesthesia is the time from injection to the first negative response to the pulp test. The duration of anesthesia is the time from onset until the return of sensation, as indicated by a positive response to the pulp test.

Conclusion

The available evidence indicates that this compound offered a more rapid onset and longer duration of local anesthesia compared to procaine hydrochloride.[1][2] While direct quantitative comparisons are limited, the historical clinical use of a propoxycaine-procaine combination in dentistry underscores the recognition of propoxycaine's favorable pharmacokinetic profile for certain procedures.[1] The shared mechanism of action, the blockade of voltage-gated sodium channels, is well-established for both agents. The experimental protocols described provide a framework for the continued evaluation and development of new local anesthetic compounds, aiming to optimize efficacy and duration while ensuring patient safety.

References

A Comparative Analysis of the Neurotoxicity of Propoxycaine Hydrochloride and Other Ester Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxicity associated with propoxycaine hydrochloride and other common ester-based local anesthetics. The information presented is intended to assist researchers and professionals in drug development in understanding the relative neuronal risks associated with these compounds. While comprehensive, direct comparative studies on the neurotoxicity of this compound are limited, this guide synthesizes available data for other prominent ester anesthetics to provide a contextual understanding.

Executive Summary

Comparative Neurotoxicity Data

The following tables summarize quantitative data from in vitro studies on the neurotoxicity of various ester local anesthetics. It is important to note the absence of this compound in these direct comparisons and to interpret the data for other anesthetics as a general reference for the class.

Table 1: In Vitro Cytotoxicity of Ester Local Anesthetics in Neuronal Cell Lines

AnestheticCell LineAssayEndpointResult
Procaine SH-SY5Y NeuroblastomaMTT AssayLD50Not specified
Lymnaea stagnalis NeuronsMorphological GradingMedian Concentration for Moderate Effect5 x 10⁻⁴ M
Tetracaine SH-SY5Y NeuroblastomaAnnexin V/7-AAD Flow CytometryLD50Highest apoptotic potency among tested anesthetics
Lymnaea stagnalis NeuronsMorphological GradingMedian Concentration for Moderate Effect5 x 10⁻⁵ M

Table 2: Animal-Derived Acute Toxicity Data

AnestheticRoute of AdministrationSpeciesLD50
Procaine Hydrochloride OralRat200 mg/kg
IntraperitonealRat160 mg/kg
SubcutaneousRat597 mg/kg

Experimental Protocols

To facilitate the replication and further investigation of local anesthetic neurotoxicity, the following are generalized experimental protocols based on methodologies cited in the referenced literature.

In Vitro Neurotoxicity Assessment Using Cell Viability Assays

1. Cell Culture:

  • Human neuroblastoma cell lines (e.g., SH-SY5Y) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Anesthetic Exposure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Stock solutions of the local anesthetics are prepared and diluted to various concentrations in the cell culture medium.

  • The existing medium is replaced with the medium containing the different concentrations of the local anesthetic.

  • Cells are incubated for a predetermined period (e.g., 24 hours).

3. MTT Assay for Cell Viability:

  • After incubation, the anesthetic-containing medium is removed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection by Flow Cytometry

1. Cell Preparation:

  • Following anesthetic exposure as described above, cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

2. Staining:

  • Cells are resuspended in a binding buffer.

  • Fluorescently labeled Annexin V (to detect early apoptosis) and a viability dye such as 7-aminoactinomycin D (7-AAD) or propidium iodide (to detect late apoptosis/necrosis) are added to the cell suspension.

  • The cells are incubated in the dark for a specified time.

3. Flow Cytometry Analysis:

  • The stained cells are analyzed using a flow cytometer.

  • The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified based on the fluorescence signals.

Visualization of Key Processes

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Neurotoxicity Experimental Workflow cluster_1 Assessment start Start: Culture Neuronal Cells expose Expose Cells to Local Anesthetic Concentrations start->expose incubate Incubate for a Defined Period expose->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubate->apoptosis morphology Microscopic Morphological Analysis incubate->morphology analyze Data Analysis and Comparison viability->analyze apoptosis->analyze morphology->analyze end End: Determine Neurotoxic Potential analyze->end G cluster_pathway Proposed Signaling Pathway for Local Anesthetic-Induced Neuronal Apoptosis LA Local Anesthetic Mito Mitochondrial Dysfunction LA->Mito ROS Increased ROS Production LA->ROS CytoC Cytochrome c Release Mito->CytoC ROS->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A Comparative Guide to the Validation of a Novel Analytical Method for Propoxycaine Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel analytical method for the detection of propoxycaine hydrochloride against established techniques. The focus is on the validation parameters that ensure the reliability, accuracy, and precision of the analytical data, which is critical in pharmaceutical quality control and drug development.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the intended application. High-Performance Liquid Chromatography (HPLC) remains a widely used technique due to its high resolution and sensitivity. However, novel methods, such as advanced spectrophotometric and electrochemical techniques, offer competitive alternatives with potential advantages in terms of simplicity, cost-effectiveness, and speed.

Below is a summary of validation parameters for different analytical methods used for the detection of this compound and the closely related compound, procaine hydrochloride. This data is compiled from various studies and serves as a benchmark for evaluating the performance of a novel analytical method.

Parameter Novel Method: Square Wave Voltammetry (SWV) for Procaine HCl Established Method: Spectrophotometry for Procaine HCl Alternative Method: Flow Injection Chemiluminescence for Procaine HCl
Linearity Range 0.0999–5.996 × 10⁻⁷ M[1]2 to 22 μg/mL[2]0.2-100.0 μg/mL and 100.0-400.0 μg/mL[3]
Limit of Detection (LOD) 1.984 × 10⁻⁹ M[1]Not explicitly stated in snippets0.08 μg/mL[3]
Limit of Quantitation (LOQ) 6.611 × 10⁻⁹ M[1]Not explicitly stated in snippetsNot explicitly stated in snippets
Accuracy (% Recovery) Not explicitly stated in snippetsNot explicitly stated in snippetsNot explicitly stated in snippets
Precision (RSD %) Not explicitly stated in snippetsNot explicitly stated in snippets4.5% for 1.0 μg/mL and 3.4% for 20.0 μg/mL[3]
Molar Absorptivity N/A2.469 × 10⁴ L mol⁻¹ cm⁻¹[2]N/A
Sandell's Sensitivity N/A11.045 × 10⁻³ μg cm⁻²[2]Not explicitly stated in snippets

Note: The data for the "Novel Method" is for procaine hydrochloride, a structurally similar local anesthetic, as detailed validation data for a novel this compound method was not available in the initial search. The principles of validation remain the same.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and validation of any analytical method.

Novel Method: Square Wave Voltammetry (Indirect Determination)

This electrochemical method involves the diazotization of procaine hydrochloride and subsequent reduction of the diazonium salt, which provides a measurable signal.

Instrumentation:

  • A voltammetric analyzer with a three-electrode system (e.g., hanging mercury drop electrode, Ag/AgCl reference electrode, and a platinum wire auxiliary electrode).

Reagents:

  • Procaine hydrochloride standard solution

  • Sodium nitrite solution (1%)

  • Hydrochloric acid (1 M)

  • Britton-Robinson buffer

Procedure:

  • Transfer 10 mL of Britton-Robinson buffer into the electrochemical cell.

  • Deoxygenate the solution by passing nitrogen gas for 5 minutes.

  • Add 1.0 mL of 1% sodium nitrite solution and 1.0 mL of 1 M hydrochloric acid to the cell to generate nitrous acid in situ.

  • Add a specific volume (e.g., 5 μL) of the 1 × 10⁻³ M procaine hydrochloride standard or sample solution to the cell.

  • Record the square wave voltammogram. The reduction peak of the diazotized procaine hydrochloride will appear at a specific potential (e.g., -0.05 V).[1]

  • The peak current is directly proportional to the concentration of procaine hydrochloride.

Established Method: Spectrophotometry (Diazotization-Coupling Reaction)

This method is based on the formation of a colored azo dye, which can be quantified using a spectrophotometer.

Instrumentation:

  • UV-VIS Spectrophotometer

Reagents:

  • Procaine hydrochloride standard solution

  • Sodium nitrite solution

  • Ammonium sulphamate solution

  • Phenol solution (coupling agent)

  • Sodium hydroxide solution (to create an alkaline medium)

Procedure:

  • Prepare a standard stock solution of procaine hydrochloride.

  • Diazotize the procaine hydrochloride by reacting it with sodium nitrite in an acidic medium.

  • The excess nitrous acid is removed by adding ammonium sulphamate.

  • The diazotized procaine hydrochloride is then coupled with phenol in an alkaline medium to form a stable and intensely colored yellow dye.[2]

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 450 nm).[2]

  • The concentration of procaine hydrochloride is determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions.

Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for performing method validation.

Analytical Method Validation Workflow start Start: Define Analytical Method & Purpose protocol Develop Validation Protocol (ICH Guidelines Q2(R1)) start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Prepare Validation Report system_suitability->documentation end End: Method Approved for Routine Use documentation->end

Caption: General workflow for the validation of a novel analytical method.

The validation process ensures that the analytical method is specific for the analyte, linear over a defined range, accurate in its measurements, and precise in producing repeatable results. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) establish the sensitivity of the method, while robustness testing ensures its reliability under minor variations in experimental conditions. All these parameters are essential for the successful implementation of a new analytical method in a regulated environment.

References

Comparative study of the binding affinity of propoxycaine hydrochloride to different sodium channel subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Propoxycaine is a para-aminobenzoic acid ester with local anesthetic properties.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels.[2][3][4] By binding to these channels, propoxycaine hydrochloride inhibits the influx of sodium ions, which is essential for the initiation and propagation of nerve impulses.[1][2][4] This inhibition leads to a reversible loss of sensation in the area of application.[2] Like other local anesthetics, propoxycaine is thought to interact with the inner pore of the sodium channel.[5] The affinity of local anesthetics for sodium channels is often state-dependent, with higher affinity for the open and inactivated states of the channel compared to the resting state.[6][7] This use-dependent block is a key characteristic of this drug class.

Comparative Binding Affinity Data

As of the latest literature review, specific IC50 values for this compound across the different sodium channel subtypes (Nav1.1-Nav1.9) have not been published. To provide a representative example of the expected variation in binding affinity for a local anesthetic across these subtypes, the following table summarizes the IC50 values for lidocaine. This data is intended for illustrative purposes to highlight the concept of subtype selectivity.

Sodium Channel SubtypeLidocaine IC50 (µM)Predominant Tissue ExpressionPrimary Function
Nav1.1 ~175Central Nervous System (CNS), Peripheral Nervous System (PNS)Neuronal excitability
Nav1.2 ~123CNSNeuronal excitability
Nav1.3 ~150CNS (developmental), PNS (neuropathic pain)Neuronal development and pain signaling
Nav1.4 ~200Skeletal MuscleMuscle contraction
Nav1.5 20 (tonic block at -80mV)Cardiac MuscleCardiac action potential propagation
Nav1.6 ~60CNS, PNSNeuronal excitability, node of Ranvier
Nav1.7 ~28PNS (nociceptors)Pain signaling
Nav1.8 ~600PNS (nociceptors)Pain signaling
Nav1.9 >1000PNS (nociceptors)Setting resting membrane potential, pain signaling

Note: The IC50 values for lidocaine can vary depending on the experimental conditions, such as holding potential and stimulation frequency.

Experimental Protocols

The determination of the binding affinity of a compound like this compound to different sodium channel subtypes is typically achieved through electrophysiological techniques, most commonly the whole-cell voltage-clamp method using cell lines stably expressing a specific sodium channel subtype.

Whole-Cell Voltage-Clamp Protocol to Determine IC50

This protocol is a standard method for characterizing the interaction of a compound with voltage-gated sodium channels.

1. Cell Culture:

  • HEK-293 (Human Embryonic Kidney 293) cells stably transfected with the cDNA for the desired human Nav subtype (e.g., Nav1.1, Nav1.2, etc.) are cultured according to standard cell line maintenance protocols.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 10 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

3. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • Cells are voltage-clamped at a holding potential of -120 mV to ensure that the majority of sodium channels are in the resting state.

  • Sodium currents are elicited by a depolarizing voltage step, for example, to -10 mV for 20 ms.

  • The peak inward sodium current is measured.

4. Drug Application:

  • A baseline recording of the sodium current is established in the extracellular solution.

  • This compound is then perfused at increasing concentrations.

  • The effect of each concentration is allowed to reach a steady-state before the current is measured.

5. Data Analysis:

  • The peak sodium current at each drug concentration is normalized to the baseline current.

  • A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration.

  • The IC50 value (the concentration at which the drug inhibits 50% of the current) is determined by fitting the data with the Hill equation: I/I_control = 1 / (1 + ([Drug]/IC50)^n) where I is the current in the presence of the drug, I_control is the control current, [Drug] is the drug concentration, and n is the Hill coefficient.

Signaling Pathways and Experimental Workflow

The binding of this compound to voltage-gated sodium channels directly inhibits the channel's function, thereby blocking the propagation of action potentials. This is a direct physical blockade rather than a complex intracellular signaling cascade.

Experimental Workflow for Determining Binding Affinity

The following diagram illustrates the typical workflow for determining the IC50 of a compound for a specific sodium channel subtype using the whole-cell voltage-clamp technique.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (HEK-293 expressing specific Nav subtype) patch Establish Whole-Cell Patch Clamp Configuration cell_culture->patch solution_prep Prepare Extracellular and Intracellular Solutions solution_prep->patch baseline Record Baseline Sodium Current patch->baseline drug_app Perfuse with Increasing Concentrations of Propoxycaine HCl baseline->drug_app record_effect Record Steady-State Sodium Current at Each Concentration drug_app->record_effect normalize Normalize Current to Baseline record_effect->normalize plot Plot Concentration- Response Curve normalize->plot fit Fit Data with Hill Equation plot->fit ic50 Determine IC50 Value fit->ic50

Workflow for IC50 determination.

This guide underscores the need for further research to quantify the binding affinities of this compound to individual sodium channel subtypes. The provided experimental protocol offers a robust framework for conducting such studies, which would be invaluable for a more complete understanding of its pharmacological profile and for the development of more selective local anesthetics.

References

Assessing the Differential Nerve Fiber Blocking Properties of Propoxycaine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the differential nerve fiber blocking properties of propoxycaine hydrochloride. Due to the discontinuation of this compound from the U.S. market in 1996, direct, quantitative comparative studies on its differential effects on various nerve fiber types are scarce in recent literature. Therefore, this guide presents a qualitative comparison based on historical data and provides a quantitative comparison of two representative local anesthetics, procaine (an ester, similar to propoxycaine) and lidocaine (an amide), to offer a relevant benchmark.

This compound: A Qualitative Overview

This compound is an ester-type local anesthetic that was primarily used in dentistry. It was often formulated in combination with procaine to leverage the properties of both agents. Clinical observations and historical use indicate that this compound has a more rapid onset of action and a longer duration of anesthesia compared to procaine alone. Its primary mechanism of action, like other local anesthetics, is the blockade of voltage-gated sodium channels in nerve membranes, which inhibits the generation and propagation of nerve impulses.[1][2][3] The toxicity of propoxycaine is reportedly 7 to 8 times higher than that of procaine, which is why it was not used as a standalone agent.[1]

Quantitative Comparison of Local Anesthetic Properties

To provide a quantitative context for the performance of an ester-type local anesthetic like propoxycaine, the following tables summarize the properties of procaine and the widely used amide-type anesthetic, lidocaine.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyProcaineLidocaine
Chemical Class EsterAmide
pKa 9.07.9
Lipid Solubility LowModerate
Protein Binding LowModerate
Onset of Action SlowRapid
Duration of Action ShortModerate
Metabolism Plasma cholinesteraseLiver

Table 2: Differential Nerve Fiber Blocking Properties

The differential blockade of nerve fibers is influenced by factors such as fiber diameter, myelination, and the firing frequency of the neuron. Generally, smaller diameter and myelinated fibers are more susceptible to blockade by local anesthetics. The order of blockade typically proceeds from smaller, more sensitive fibers (like Aδ and C fibers, which transmit pain and temperature) to larger, less sensitive fibers (like Aα fibers, responsible for motor function).

Nerve Fiber TypeFunctionRelative Sensitivity to ProcaineRelative Sensitivity to Lidocaine
Aδ (delta) Sharp pain, temperatureHighHigh
C Dull, aching painHighHigh
Aβ (beta) Touch, pressureModerateModerate
Aγ (gamma) Muscle toneModerateModerate
Aα (alpha) Motor functionLowLow

Experimental Protocols

A common in vitro method for assessing the differential nerve fiber blocking properties of local anesthetics is the sucrose-gap technique .

Sucrose-Gap Technique for Assessing Differential Nerve Block

Objective: To measure the compound action potentials (CAPs) of different nerve fiber types (e.g., Aδ and C fibers) in an isolated nerve preparation and to quantify the blocking effects of local anesthetics.

Methodology:

  • Nerve Preparation: An isolated nerve (e.g., frog sciatic nerve or mammalian vagus nerve) is dissected and mounted in a multi-chambered recording bath.

  • Chamber Setup: The bath is typically divided into three compartments. The two outer compartments are filled with a high-potassium solution (e.g., KCl) to depolarize the nerve membrane. The central compartment is perfused with a non-ionic sucrose solution, which has high electrical resistance. This setup creates an electrical separation, or "sucrose gap," between the two ends of the nerve.

  • Stimulation and Recording: Stimulating electrodes are placed on one end of the nerve, and recording electrodes are placed across the sucrose gap. This allows for the measurement of the CAP, which represents the summed electrical activity of the nerve fibers.

  • Differential Stimulation: By varying the stimulus intensity and duration, different nerve fiber populations can be selectively activated. Aδ fibers (myelinated, faster conducting) are typically activated at lower stimulus intensities than C fibers (unmyelinated, slower conducting).

  • Application of Local Anesthetic: The local anesthetic solution is introduced into the recording chamber, and the changes in the Aδ and C fiber CAPs are recorded over time.

  • Data Analysis: The amplitude and conduction velocity of the CAPs for each fiber type are measured before and after the application of the anesthetic. The concentration of the anesthetic required to produce a 50% reduction in the CAP amplitude (IC50) is often used as a measure of potency.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Sodium Channel (Closed) Na_Channel_Open Voltage-Gated Sodium Channel (Open) Na_Channel->Na_Channel_Open 2. Channel opens Na_ions_in Na+ Na_Channel_Blocked Sodium Channel (Blocked) No_Depolarization No Depolarization (Conduction Block) Na_Channel_Blocked->No_Depolarization Prevents Action Potential Nerve_Impulse Nerve Impulse (Stimulus) Nerve_Impulse->Na_Channel 1. Stimulus arrives Propoxycaine Propoxycaine HCl Propoxycaine->Na_Channel_Blocked Binds to channel Na_ions_out Na+ Na_ions_out->Na_Channel_Open 3. Na+ influx Na_ions_out->Na_Channel_Blocked Na+ influx blocked Depolarization Depolarization Na_ions_in->Depolarization 4. Action Potential

Caption: Mechanism of action of this compound on nerve impulse transmission.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Nerve (e.g., sciatic nerve) A2 Mount Nerve in Sucrose-Gap Chamber A1->A2 B1 Record Baseline Compound Action Potentials (CAPs) A2->B1 B2 Apply Propoxycaine HCl to the nerve B1->B2 B3 Continuously Record CAPs over time B2->B3 C1 Measure Amplitude and Conduction Velocity of Aδ and C fiber CAPs B3->C1 C2 Calculate % Blockade vs. Time C1->C2 C3 Determine IC50 for each fiber type C2->C3

Caption: Experimental workflow for assessing differential nerve block using the sucrose-gap technique.

References

In vitro comparison of the degradation pathways of propoxycaine and tetracaine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of active pharmaceutical ingredients is paramount. This guide provides an objective in vitro comparison of the degradation pathways of two common ester-type local anesthetics, propoxycaine and tetracaine, supported by available experimental data.

Propoxycaine and tetracaine, both belonging to the class of para-aminobenzoic acid (PABA) esters, are susceptible to degradation, primarily through the hydrolysis of their ester linkage. This process can be influenced by various factors, including pH, temperature, and the presence of enzymes or oxidizing agents. While both molecules share a common structural feature in the PABA core, differences in their amino and alkyl substituents lead to variations in their physicochemical properties and, consequently, their degradation profiles.

Comparative Degradation Data

ParameterPropoxycaineTetracaine
Primary Degradation Pathway Hydrolysis of the ester linkage.[1]Hydrolysis of the ester linkage[2], Transesterification (in specific solvents like propylene glycol).[3][4]
Primary Degradation Products 4-amino-2-propoxybenzoic acid and diethylaminoethanol (presumed based on ester hydrolysis).para-Aminobenzoic acid (PABA) or p-butylaminobenzoic acid, and diethylaminoethanol.[2]
Degradation Kinetics Data not available.Apparent first-order kinetics observed for solvolysis in propylene glycol.[3][4]
Degradation Rate Constants (k) Data not available.In propylene glycol: 2.26 x 10⁻³ d⁻¹ at 22°C to 7.06 x 10⁻² d⁻¹ at 60°C.[3][4]
Factors Influencing Degradation pH, temperature, presence of esterases.[1]pH, temperature, buffer system, presence of oxidizing agents, and light.

Experimental Protocols

To investigate and compare the degradation pathways of propoxycaine and tetracaine in an in vitro setting, a forced degradation study is typically employed. This involves subjecting the drug substances to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate potential degradation products and gain insight into the degradation pathways.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on propoxycaine and tetracaine.

1. Materials and Reagents:

  • Propoxycaine hydrochloride and Tetracaine hydrochloride reference standards

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffers of various pH values

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Heptanesulfonic acid sodium salt (for ion-pairing chromatography)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

  • pH meter

  • Thermostatic water bath or oven

  • Photostability chamber

  • Vortex mixer

  • Analytical balance

3. Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a stock solution of the drug in a suitable solvent (e.g., water or methanol).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Prepare a stock solution of the drug.

    • Add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified period.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified duration.

    • At each time point, dissolve a known amount of the stressed powder in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug powder or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Prepare samples for HPLC analysis at appropriate time intervals.

4. Analytical Method:

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A reverse-phase HPLC method with a C18 or phenyl column is often suitable.[5]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like heptanesulfonic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[5]

  • Detection: UV detection at a wavelength where both the parent drug and potential degradation products have significant absorbance (e.g., 254 nm).[5] Mass spectrometry can be used for the identification of unknown degradation products.

  • Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample.

Visualizing the Pathways and Workflows

To better illustrate the processes involved in this comparative study, the following diagrams have been generated using the DOT language.

cluster_propoxycaine Propoxycaine Degradation cluster_tetracaine Tetracaine Degradation Propoxycaine Propoxycaine Propoxycaine_Hydrolysis Hydrolysis (Ester Linkage Cleavage) Propoxycaine->Propoxycaine_Hydrolysis Propoxycaine_Products 4-amino-2-propoxybenzoic acid + Diethylaminoethanol Propoxycaine_Hydrolysis->Propoxycaine_Products Tetracaine Tetracaine Tetracaine_Hydrolysis Hydrolysis (Ester Linkage Cleavage) Tetracaine->Tetracaine_Hydrolysis Tetracaine_Products p-Aminobenzoic acid + Diethylaminoethanol Tetracaine_Hydrolysis->Tetracaine_Products

Caption: Simplified primary degradation pathway of propoxycaine and tetracaine via hydrolysis.

G start Start: Drug Samples (Propoxycaine & Tetracaine) stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sampling Time-Point Sampling stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Analysis: - Degradation Rate - Degradation Products analysis->data end End: Comparative Degradation Profile data->end

Caption: Experimental workflow for the in vitro comparative degradation study.

References

Cross-validation of HPLC and spectrophotometric methods for propoxycaine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of validated analytical methods for the quantification of propoxycaine hydrochloride, hindering a direct comparative analysis of High-Performance Liquid Chromatography (HPLC) and spectrophotometric techniques for this specific local anesthetic. While extensive research exists for the related compound, procaine hydrochloride, the data necessary to construct a detailed comparison guide for this compound, including experimental protocols and quantitative performance data, is not sufficiently available in the public domain.

Researchers, scientists, and drug development professionals seeking to quantify this compound will find a scarcity of published, validated methods. An extensive search for cross-validation studies, as well as for individual validated HPLC and spectrophotometric methods for this compound, yielded minimal and incomplete information. This contrasts sharply with the wealth of data available for procaine hydrochloride, for which numerous spectrophotometric and HPLC methods have been developed, validated, and compared.

One notable study developed a stability-indicating HPLC method for the simultaneous determination of several drug combinations, including one with this compound. However, this study focused on the separation of the combined drugs and did not provide the comprehensive validation data for this compound alone that would be necessary for a thorough comparison.[1][2] Similarly, a spectrophotometric method for the determination of propoxycaine in the presence of procaine has been mentioned in the literature, but detailed experimental procedures and validation parameters are not readily accessible.[3]

The absence of this critical information makes it impossible to fulfill the core requirements of a comparative guide, which would necessitate a detailed summary of quantitative data in structured tables, comprehensive experimental protocols, and a visual representation of the analytical workflows.

For researchers in need of a validated analytical method for this compound, the current landscape suggests that new method development and validation would be required. Such an endeavor would involve establishing and validating key performance characteristics for both HPLC and spectrophotometric methods, including:

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Until such studies are conducted and the results are made publicly available, a direct and objective comparison of HPLC and spectrophotometric methods for the quantification of this compound remains an unmet need in the scientific community. Professionals in the field are therefore encouraged to undertake and publish such validation studies to fill this knowledge gap.

References

A Comparative Analysis of Propoxycaine Hydrochloride Binding: A Molecular Modeling Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular binding characteristics of propoxycaine hydrochloride relative to other common local anesthetics. While direct comparative molecular modeling studies for this compound are not extensively available in peer-reviewed literature, this guide synthesizes data from studies on structurally similar ester-type and other local anesthetics to provide a comprehensive overview. The focus is on the interaction with the primary target of local anesthetics: the voltage-gated sodium channel (Nav).

Mechanism of Action: Blocking the Pain Pathway

Propoxycaine, an ester-type local anesthetic, functions by blocking the propagation of nerve impulses.[1][2] This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in neuronal cell membranes, a mechanism shared with other local anesthetics.[1][2] The binding of the anesthetic molecule to its receptor site within the channel pore stabilizes the channel in an inactivated state, preventing the depolarization necessary for signal transmission.[1]

Comparative Data on Local Anesthetic Binding

Due to the limited availability of specific molecular modeling data for this compound, this section presents a comparative summary of binding characteristics for other well-studied local anesthetics. These data, derived from various computational studies, offer insights into the potential binding modes and affinities that propoxycaine may exhibit. Propoxycaine is structurally related to procaine and other ester-type anesthetics.[1][2]

Local AnestheticAnesthetic TypeTarget Channel (in silico)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)Reference
LidocaineAmideNav1.5-F1759, Y1766, L1461[3]
FlecainideClass Ic AntiarrhythmicNav1.7-6.4-In Silico Study
DibucaineAmideNav1.7--In Silico Study
A Molecule-1 AnalogueAnalogueNav1.7-6.4-In Silico Study
A Molecule-2 AnalogueAnalogueNav1.7-6.3-In Silico Study
PhenytoinAnticonvulsantNav1.2-6.660-In Silico Study

Note: The binding energies and interacting residues are predictions from molecular docking and simulation studies and can vary based on the specific Nav channel isoform, its conformational state (open, closed, inactivated), and the computational methodology employed.

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the key in silico experiments used to model the binding of local anesthetics to their target receptors.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

  • Receptor and Ligand Preparation:

    • The three-dimensional crystal structure of the target voltage-gated sodium channel (e.g., Nav1.2, PDB ID: 6J8E) is obtained from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or steric clashes.

    • The 3D structures of the local anesthetics (propoxycaine, lidocaine, procaine, etc.) are generated and optimized for their lowest energy conformation.

  • Grid Generation and Docking:

    • A grid box is defined around the putative binding site within the inner pore of the sodium channel. This site is often identified based on experimental data from mutagenesis studies, which have highlighted key residues in the S6 segments of domains III and IV as crucial for local anesthetic binding.

    • Molecular docking is performed using software such as AutoDock Vina. The program systematically searches for the optimal binding pose of the ligand within the defined grid box, considering various conformations of the ligand.

  • Scoring and Analysis:

    • The binding affinity is estimated using a scoring function that calculates the free energy of binding (typically in kcal/mol).

    • The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the anesthetic and the amino acid residues of the channel.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding stability and interactions in a simulated physiological environment.

  • System Setup:

    • The best-docked pose of the local anesthetic-sodium channel complex is selected as the starting structure.

    • The complex is placed in a simulation box and solvated with a water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration.

  • Minimization and Equilibration:

    • The system undergoes energy minimization to remove any steric clashes or unfavorable geometries.

    • A two-phase equilibration process is then performed:

      • NVT (Canonical) Ensemble: The system is gradually heated to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent molecules to equilibrate around the protein-ligand complex.

      • NPT (Isothermal-Isobaric) Ensemble: The pressure of the system is equilibrated to a constant value (e.g., 1 atm) while maintaining the target temperature. This ensures the correct density of the system.

  • Production MD Simulation:

    • A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.

  • Analysis:

    • The trajectory is analyzed to assess the stability of the protein-ligand complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Binding free energy can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a more accurate estimation of binding affinity.

    • The interactions between the ligand and the receptor are monitored throughout the simulation to identify stable hydrogen bonds and other key interactions.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Local_Anesthetic_Signaling_Pathway Local Anesthetic Signaling Pathway Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel_Activation Voltage-Gated Na+ Channel Activation Nerve_Impulse->Na_Channel_Activation Na_Influx Na+ Influx Na_Channel_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Channel_Block Na+ Channel Blockade (Stabilization of Inactivated State) Signal_Propagation Signal Propagation Depolarization->Signal_Propagation Local_Anesthetic Propoxycaine HCl (or other LA) Binding_Site Binding to Receptor Site in Na+ Channel Pore Local_Anesthetic->Binding_Site Binding_Site->Channel_Block No_Depolarization Inhibition of Depolarization Channel_Block->No_Depolarization No_Signal Blockade of Nerve Conduction (Analgesia) No_Depolarization->No_Signal

Caption: Signaling pathway of local anesthetic action.

Experimental_Workflow Molecular Modeling Experimental Workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation PDB_Preparation Receptor Preparation (from PDB) Docking_Run Docking Simulation (e.g., AutoDock Vina) PDB_Preparation->Docking_Run Ligand_Preparation Ligand Preparation Ligand_Preparation->Docking_Run Binding_Pose Binding Pose and Affinity Prediction Docking_Run->Binding_Pose System_Setup System Setup (Solvation & Ionization) Binding_Pose->System_Setup Select Best Pose Equilibration Minimization & Equilibration (NVT, NPT) System_Setup->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, MM/PBSA) Production_MD->Trajectory_Analysis

Caption: Workflow for molecular modeling experiments.

Conclusion

Molecular modeling serves as a powerful tool to elucidate the binding mechanisms of local anesthetics. While specific computational data for this compound is sparse, the established models for other local anesthetics, particularly those with similar ester structures, provide a strong framework for understanding its interaction with voltage-gated sodium channels. The key interactions likely involve hydrophobic and potential hydrogen bonding with residues within the channel pore, leading to the blockade of sodium ion conduction and subsequent analgesia. Further in silico studies focused on propoxycaine are warranted to refine our understanding of its specific binding characteristics and to aid in the rational design of novel local anesthetics with improved efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of Propoxycaine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Propoxycaine Hydrochloride, ensuring adherence to regulatory standards and promoting a secure research environment. Propoxycaine is a local anesthetic of the ester type.[1] While it was removed from the U.S. market in 1996, it may still be present in research inventories.[1]

Proper disposal is governed by several federal and state agencies, primarily the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[2][3]

Regulatory Framework Overview

Pharmaceutical disposal is regulated by a complex framework to prevent environmental contamination and misuse.[4] The DEA oversees controlled substances, while the EPA regulates hazardous waste.[3] It is crucial to determine if this compound is classified as a controlled substance and/or a hazardous waste within your jurisdiction, as this will dictate the specific disposal pathway.

Regulatory BodyGoverning Act/RuleKey Disposal RequirementsProhibited ActionsDocumentation
DEA Controlled Substances ActThe substance must be rendered "non-retrievable," a state from which it cannot be practically recovered or reused.[5][6] Disposal options include using a DEA-registered reverse distributor or an approved on-site destruction method, with incineration being the only method the DEA currently recognizes as meeting the non-retrievable standard.[4][5][6]Abandoning controlled substances is a violation of DEA regulations.[5] Disposal into regular trash or down the drain is strictly forbidden.[5][7]A DEA Form 41 must be used to document the destruction of controlled substances.[4] The destruction process must be witnessed, and disposal records must be maintained for at least two years.[4][5][8]
EPA Resource Conservation and Recovery Act (RCRA)Pharmaceuticals classified as hazardous waste must be managed at permitted treatment, storage, and disposal facilities.[2][3] Most pharmaceutical waste is ultimately incinerated at a licensed medical incineration site.[2]The EPA's 2019 "Subpart P" rule explicitly prohibits flushing or pouring hazardous waste pharmaceuticals down drains or sewers.[2]A hazardous waste manifest is required for the transport and disposal of hazardous materials, ensuring traceability from generation to final disposal.[9]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of expired, surplus, or contaminated this compound from a laboratory setting.

Objective: To safely dispose of this compound in compliance with all federal, state, and institutional regulations.

Materials:

  • This compound waste

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

  • Original or appropriate, sealable, and clearly labeled waste container

  • Disposal logs and relevant forms (e.g., DEA Form 41, institutional waste pickup request)

Methodology:

  • Assessment and Classification:

    • Identify the this compound to be discarded (e.g., expired, unwanted, or contaminated).[10]

    • Crucially, contact your institution's Environmental Health & Safety (EH&S) office. They will provide the definitive classification of the waste (e.g., controlled substance, RCRA hazardous, non-hazardous) based on current federal and state regulations, which can vary.[8][10]

  • Segregation and Secure Storage:

    • Do not mix this compound waste with other chemical waste streams, sharps containers, or regular trash.[5][7]

    • Keep the waste in its original container if possible, or transfer it to a compatible, leak-proof container with a secure lid.

    • Label the container clearly as "this compound for Disposal" and include any other information required by your institution.

    • Store the container in a secure, designated area. If it is classified as a controlled substance, it must be stored in a locked cabinet or safe to prevent diversion.

  • Documentation and Record-Keeping:

    • Meticulously record the amount of substance designated for disposal in your laboratory's inventory and usage logs.[5][7]

    • If the substance is a DEA-controlled substance, initiate a DEA Form 41 or your institution's equivalent record for controlled substance destruction.[4][5]

  • Arranging for Disposal:

    • Do not attempt to dispose of the chemical yourself. Contact your EH&S office to schedule a waste pickup.[10]

    • Your EH&S department will coordinate with a DEA-registered reverse distributor (for controlled substances) or a licensed hazardous waste management company for transport and final disposal.[5][9]

  • Witnessing and Finalizing Documentation (for Controlled Substances):

    • If on-site destruction is permitted by your institution using an approved method (e.g., a chemical destruction kit that renders the substance non-retrievable), the process must be witnessed by two authorized employees.[5][8]

    • The witness must co-sign the usage log and the DEA Form 41.[5]

    • Retain a copy of all disposal records for a minimum of three years, or as required by your institution and the DEA.[5]

  • Empty Container Disposal:

    • Once the this compound has been removed, any empty stock bottles must have their labels removed or fully obscured to render them unreadable before being discarded with non-regulated waste.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Initiation cluster_assessment Assessment Phase cluster_action Action & Documentation cluster_disposal Final Disposal start Propoxycaine HCl Waste Identified consult_ehs Consult EH&S for Classification start->consult_ehs is_controlled Is it a DEA Controlled Substance? consult_ehs->is_controlled is_hazardous Is it an EPA Hazardous Waste? is_controlled->is_hazardous  No dea_protocol Follow DEA Protocol: - Secure Storage - Witnessed Destruction Log - Complete DEA Form 41 is_controlled->dea_protocol  Yes epa_protocol Follow EPA Protocol: - Segregate Waste - Complete Hazardous Waste Manifest is_hazardous->epa_protocol  Yes non_haz_protocol Manage as Non-Hazardous Pharmaceutical Waste per Institutional Policy is_hazardous->non_haz_protocol  No dea_protocol->is_hazardous pickup Arrange Pickup via EH&S epa_protocol->pickup non_haz_protocol->pickup end_node Disposal by Licensed Vendor (e.g., Reverse Distributor/Incineration) pickup->end_node

Caption: Logical workflow for Propoxycaine HCl disposal.

References

Safe Handling of Propoxycaine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Propoxycaine Hydrochloride is a local anesthetic of the ester type that functions by inhibiting voltage-gated sodium channels to block the transmission of pain signals.[1][2][3][4] Due to its potential hazards, including being toxic if swallowed, causing skin irritation, and posing risks of serious eye damage, proper handling and safety precautions are paramount in a laboratory setting.[5][6] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling of this compound from receipt to disposal.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Situation Required Personal Protective Equipment Source
Routine Handling Chemical safety goggles or eyeglasses, protective gloves, and appropriate protective clothing to prevent skin exposure.[5]
Risk of Inhalation A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
Fire Emergency Self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[5]
Accidental Spills Self-contained breathing apparatus and a protective suit.[5][7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step operational plan outlines the procedures from receiving the compound to its final disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a dry, cool, and well-ventilated place.[8]

  • Keep the container tightly closed and protect it from direct sunlight and air exposure.[5][7] this compound is air and light sensitive.[5][7]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[5][7]

2. Handling and Use:

  • Handle this compound in a well-ventilated area or within a closed system with appropriate exhaust ventilation.[5][8]

  • Avoid breathing dust or fumes.[5][9]

  • Prevent contact with eyes, skin, and clothing by wearing the appropriate PPE.[5][8]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[5]

3. Disposal:

  • Dispose of this compound and its container as hazardous waste.[5]

  • All disposal activities must be in accordance with approved waste disposal plant procedures and local, regional, and national hazardous waste regulations.[5]

  • Do not allow the chemical to enter the environment.[5][7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures:

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, provide oxygen.[7][8] Seek immediate medical attention.[5][7]

  • Skin Contact: If on skin, immediately wash with plenty of soap and water.[5][8] Remove contaminated clothing and wash it before reuse.[5] If skin irritation or a rash occurs, seek medical advice.[5]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[5] If present and easy to do, remove contact lenses.[5] Continue rinsing and seek immediate medical attention.[5]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[5] Do NOT induce vomiting.[5][7]

Fire-Fighting Measures:

  • Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish a fire.[5]

  • Firefighters should wear a self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures:

  • For minor spills, use dry clean-up procedures and avoid generating dust.[9] Sweep up the material and place it into a suitable container for disposal.[5][7][9]

  • For major spills, evacuate the area and move upwind.[9] Wear a self-contained breathing apparatus and a protective suit during cleanup.[5][7]

  • Ensure adequate ventilation during the cleanup process.[5][8][10]

Experimental Workflow: Handling a this compound Spill

The following diagram illustrates the step-by-step workflow for safely managing a spill of this compound in a laboratory setting.

Spill_Workflow cluster_Initial_Actions Immediate Response cluster_Preparation Preparation for Cleanup cluster_Cleanup Spill Cleanup cluster_Post_Cleanup Post-Cleanup Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Suit) Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste into Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Doff_PPE Remove PPE Carefully Decontaminate->Doff_PPE Dispose Dispose of Waste as Hazardous Doff_PPE->Dispose Report Document the Incident Dispose->Report

Caption: Workflow for managing a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propoxycaine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propoxycaine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.